DD-03-171
Description
Properties
CAS No. |
2366132-45-6 |
|---|---|
Molecular Formula |
C55H62N10O8 |
Molecular Weight |
991.1 g/mol |
IUPAC Name |
4-tert-butyl-N-[3-[6-[4-[4-[6-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]hexyl]piperazine-1-carbonyl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]benzamide |
InChI |
InChI=1S/C55H62N10O8/c1-34-39(12-10-14-41(34)60-49(68)35-16-20-37(21-17-35)55(2,3)4)43-33-62(5)54(73)48(59-43)58-38-22-18-36(19-23-38)51(70)64-30-28-63(29-31-64)27-9-7-6-8-26-56-46(67)32-57-42-15-11-13-40-47(42)53(72)65(52(40)71)44-24-25-45(66)61-50(44)69/h10-23,33,44,57H,6-9,24-32H2,1-5H3,(H,56,67)(H,58,59)(H,60,68)(H,61,66,69) |
InChI Key |
QBPVFCNYKUENHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)CCCCCCNC(=O)CNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DD-03-171; DD03-171; DD 03-171; DD 03171; DD03171; DD-03171; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to DD-03-171: A Triple-Action PROTAC for B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DD-03-171 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] This novel therapeutic agent has demonstrated significant anti-proliferative effects in preclinical models of B-cell malignancies, particularly mantle cell lymphoma (MCL).[1] What sets this compound apart is its ability to simultaneously degrade not only BTK, including the clinically relevant ibrutinib-resistant C481S mutant, but also the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This "triple degradation" mechanism offers a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[4]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound is a heterobifunctional molecule built on a CGI1746-based BTK inhibitor, a saturated hydrocarbon linker, and a thalidomide moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN).[5] By simultaneously engaging both BTK and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[2] This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK protein molecules.
The thalidomide component of this compound also independently recruits IKZF1 and IKZF3 to the CRBN E3 ligase complex, leading to their degradation.[1][3] This dual activity is significant as IKZF1 and IKZF3 are critical for the survival of multiple myeloma and other B-cell malignancies.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of this compound.
| Parameter | Value | Assay/Cell Line | Reference |
| DC50 | 5.1 nM | Biochemical Assay | [2] |
| IC50 | 5.1 nM | Biochemical Assay | |
| ED50 | 12 nM | Mino (MCL) cells | [6] |
| EC50 | 29.2 nM | TMD8 cells | [7] |
| Parameter | Value | Dose | Administration | Reference |
| Half-life (T1/2) | 2.28 h | 10 mg/kg | Intraperitoneal (IP) | [7] |
| Clearance (CL) | 307 ml/min/Kg | 10 mg/kg | Intraperitoneal (IP) | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This protocol is used to assess the degradation of BTK, IKZF1, and IKZF3 in cell lines treated with this compound.
-
Cell Lysis: Cells are lysed in M-PER buffer (Thermo Scientific) supplemented with a protease and phosphatase inhibitor cocktail (Roche).[1]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay (Pierce).[1]
-
Gel Electrophoresis: Equal amounts of protein for each sample are loaded onto 4-12% Bis-Tris gels (Invitrogen) for separation by SDS-PAGE.[1]
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose membrane (Bio-Rad).[1]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BTK, IKZF1, IKZF3, or a loading control (e.g., GAPDH). Following washing, the membrane is incubated with a corresponding secondary antibody conjugated to a detectable marker.
-
Detection: The signal is visualized using an appropriate detection reagent and imaging system.
Cell Viability Assay
This assay measures the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Mantle cell lymphoma cells (e.g., Mino) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds for a specified period (e.g., 3 days).[1]
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.[1]
-
Data Analysis: The luminescent signal is read on a plate reader, and the data is used to generate dose-response curves and calculate ED50 values using a nonlinear regression curve fit in software such as GraphPad Prism.[1]
Quantitative Mass Spectrometry-Based Proteomics
This method provides an unbiased, global view of protein abundance changes upon treatment with this compound.
-
Sample Preparation: Mino cells are treated with this compound (e.g., 200 nM for 4 hours) or a vehicle control.[1] Cells are then lysed, and proteins are digested into peptides.
-
Isobaric Labeling: Peptides from each sample are labeled with tandem mass tags (TMT) for multiplexed analysis.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The mass spectrometry data is processed to identify and quantify proteins across the different treatment conditions, revealing the specific degradation of BTK, IKZF1, and IKZF3.[1]
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol evaluates the in vivo efficacy of this compound in a clinically relevant tumor model.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used to engraft patient-derived lymphoma cells.[1]
-
Tumor Engraftment: PDX cells from a patient with mantle cell lymphoma who has relapsed after ibrutinib treatment are implanted into the mice.[1]
-
Compound Administration: Once tumors are established, mice are treated with this compound (e.g., 50 mg/kg, intraperitoneally, once a day), a vehicle control, or other standard-of-care agents.[6]
-
Efficacy Evaluation: Tumor burden is monitored over time. At the end of the study, tumor tissues can be collected for pharmacodynamic analysis (e.g., Western blotting to confirm BTK degradation).[1] Survival of the different treatment groups is also monitored.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and its impact on key signaling pathways in B-cell malignancies.
Caption: Mechanism of action of this compound PROTAC.
Caption: Downstream effects of this compound-mediated degradation.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its unique ability to induce the degradation of BTK, IKZF1, and IKZF3 simultaneously provides a powerful, multi-pronged attack on the signaling pathways that drive B-cell malignancies. The preclinical data strongly support its potential as a therapeutic strategy to overcome resistance to conventional BTK inhibitors and improve outcomes for patients with diseases like mantle cell lymphoma. Further clinical investigation of this compound and similar "triple-degrader" PROTACs is warranted.
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DD 03-171 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. graylab.stanford.edu [graylab.stanford.edu]
The Tri-Functional Degrader: An In-Depth Technical Guide to the DD-03-171 BTK Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DD-03-171, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). This compound has emerged as a significant tool in cancer research, particularly for B-cell malignancies, by not only targeting BTK but also the lymphoid transcription factors IKZF1 and IKZF3. This document outlines the core mechanism, quantitative cellular effects, and detailed experimental protocols associated with the study of this compound.
Core Mechanism of Action
This compound is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate target proteins. It is composed of a ligand that binds to BTK, a linker, and a moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This tripartite association facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[2][3] Consequently, this event disrupts downstream signaling pathways crucial for the proliferation and survival of malignant B-cells.[2][4]
A key feature of this compound is its ability to induce the degradation of not only BTK but also the neosubstrate transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4] This "triple degradation" provides a multi-pronged attack on cancer cell survival pathways.[4] The degradation of BTK by this compound has been shown to be dependent on both the proteasome and CRBN.[5]
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in various in vitro assays.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | Mantle Cell Lymphoma (MCL) | Cell Proliferation | IC50 | 5.1 nM | [6] |
| This compound | Ramos (Burkitt's Lymphoma) | BTK Degradation | DC50 | 5.1 nM | [3][5][7] |
| This compound | Mino (Mantle Cell Lymphoma) | Cell Proliferation | ED50 | 12 nM | [4] |
| DD-04-118 (single-degrader control) | Mino (Mantle Cell Lymphoma) | Cell Proliferation | ED50 | 69 nM | [4] |
Table 2: Effects on Ibrutinib-Resistant Cells
| Cell Line | BTK Status | Treatment | Parameter | Value | Reference |
| TMD8 | Wild-Type BTK | This compound | ED50 | 29.2 nM | [4] |
| TMD8 | C481S-BTK Mutant | This compound | ED50 | Not significantly different from WT | [4] |
| TMD8 | C481S-BTK Mutant | Ibrutinib | ED50 | Resistant | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Cell Culture and Reagents
-
Cell Lines: Ramos, Mino, and TMD8 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]
-
Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted in culture medium for experiments.[5]
Western Blotting for Protein Degradation
This protocol is used to assess the levels of BTK, IKZF1, and IKZF3 following treatment with this compound.
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound or DMSO vehicle control for the desired time (e.g., 4 or 18 hours).[4]
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BTK, IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is commonly used to measure the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cells in 384-well plates at a suitable density.[4]
-
Compound Treatment: Add serial dilutions of this compound or other compounds to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C.[4]
-
Assay Reagent Addition: Equilibrate the plates to room temperature and add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Shake the plates for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate ED50 values using a non-linear regression curve fit in software such as GraphPad Prism.[4]
Quantitative Proteomics by Mass Spectrometry
This method provides an unbiased view of the cellular proteins affected by this compound treatment.
-
Sample Preparation: Treat cells (e.g., Mino) with this compound or a control compound for a specified time (e.g., 4 hours).[4] Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with isobaric TMT reagents for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Determine the relative abundance of proteins in the this compound treated samples compared to the control.
In Vivo Patient-Derived Xenograft (PDX) Models
Animal studies are crucial for evaluating the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., NSG mice) engrafted with patient-derived lymphoma cells.[4]
-
Dosing: Once tumors are established, treat the mice with this compound (e.g., 50 mg/kg, intraperitoneally, once a day) or vehicle control.[6]
-
Monitoring: Monitor tumor growth and the health of the mice regularly.
-
Pharmacodynamic Analysis: At the end of the treatment period, collect tumor and spleen tissues to assess BTK degradation by western blotting or flow cytometry.[4]
-
Efficacy Evaluation: Evaluate the effect of this compound on tumor burden and overall survival of the mice.[4]
This technical guide provides a foundational understanding of the this compound BTK degradation pathway and the experimental approaches used to characterize its activity. For further details, it is recommended to consult the primary research articles cited.
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Core Interaction: A Technical Guide to DD-03-171 and the Cereblon E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core interaction between the Bruton's tyrosine kinase (BTK) degrader DD-03-171 and the Cereblon (CRBN) E3 ubiquitin ligase. This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BTK, a clinically validated target in B-cell malignancies. By hijacking the cell's natural protein disposal machinery, this compound offers a novel therapeutic modality to overcome resistance to traditional BTK inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound, providing a snapshot of its potency and efficacy.
| Parameter | Value | Cell Line / Assay Conditions | Description |
| DC50 (BTK Degradation) | 5.1 nM[1][2] | Mantle Cell Lymphoma (MCL) cells[1][2] | The half-maximal degradation concentration for BTK. |
| IC50 (Cell Proliferation) | 5.1 nM | Mantle Cell Lymphoma (MCL) cells | The half-maximal inhibitory concentration for cell proliferation. |
| ED50 (Antiproliferative Effect) | 12 nM | MCL cells | The half-maximal effective dose for its antiproliferative effects. |
| Kinase Selectivity | No significant binding to 468 other kinases at 1 µM[1][2] | KinomeScan | Demonstrates high selectivity for BTK over other kinases. |
Signaling Pathway and Mechanism of Action
This compound functions by inducing the formation of a ternary complex between BTK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the polyubiquitination of BTK, marking it for degradation by the proteasome. A key feature of this compound is its ability to also induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known neosubstrates of the CRBN E3 ligase complex when modulated by immunomodulatory drugs (IMiDs)[1][2]. This "triple degradation" may contribute to its enhanced anti-proliferative effects in certain B-cell malignancies[2].
Caption: Mechanism of Action of this compound.
Experimental Protocols
Western Blot for BTK Degradation
This protocol is for assessing the degradation of BTK in cell lines following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at a desired density and treat with various concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
TR-FRET Assay for Ternary Complex Formation
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the formation of the BTK-DD-03-171-CRBN ternary complex.
Materials:
-
Recombinant tagged BTK (e.g., GST-tagged)
-
Recombinant tagged CRBN/DDB1 complex (e.g., His-tagged)
-
TR-FRET donor fluorophore-conjugated antibody against one tag (e.g., Terbium-anti-GST)
-
TR-FRET acceptor fluorophore-conjugated antibody against the other tag (e.g., AF488-anti-His)
-
This compound serially diluted
-
Assay buffer
-
Microplates (e.g., 384-well)
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant proteins, antibodies, and this compound in assay buffer.
-
Assay Plate Setup: In a microplate, add the recombinant BTK protein and the Terbium-conjugated anti-GST antibody.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Second Protein Addition: Add the recombinant CRBN/DDB1 complex and the AF488-conjugated anti-His antibody.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 180 minutes) to allow for complex formation and signal stabilization.
-
Signal Measurement: Read the TR-FRET signal on a compatible plate reader, measuring fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of this compound to determine the concentration at which maximal ternary complex formation occurs.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for characterizing a PROTAC like this compound and the logical relationship of its components.
Caption: PROTAC Characterization Workflow.
Caption: Components of the this compound PROTAC.
References
In-Depth Technical Guide to the Structure and Synthesis of DD-03-171
For Researchers, Scientists, and Drug Development Professionals
Abstract
DD-03-171 is a potent and selective degrader of Bruton's tyrosine kinase (BTK), a key therapeutic target in B-cell malignancies. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of BTK. This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of this compound, along with detailed experimental protocols for its synthesis and biological characterization.
Structure and Physicochemical Properties
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to BTK (derived from the inhibitor CGI1746), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (derived from thalidomide), and a saturated hydrocarbon linker that connects the two ligands.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(tert-Butyl)-N-(3-(6-((4-(4-(6-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamido)hexyl)piperazine-1-carbonyl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)benzamide | [2] |
| Molecular Formula | C55H62N10O8 | [3][4] |
| Molecular Weight | 991.16 g/mol | [3][4] |
| CAS Number | 2366132-45-6 | [3][4] |
| Appearance | Solid | [5] |
| Purity | ≥98% (HPLC) | [3][4] |
| Solubility | Soluble to 50 mM in DMSO | [4] |
| Storage | Store at -20°C | [3][4] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that includes the preparation of the BTK-binding moiety, the CRBN ligand with a linker, and their subsequent coupling. While the exact, detailed experimental protocol for the complete synthesis of this compound is not publicly available in a step-by-step format, the general synthetic strategy can be inferred from the literature on PROTAC synthesis. The key steps involve the synthesis of a functionalized CGI1746 analog and a thalidomide derivative with a linker, followed by their conjugation.
A general workflow for the synthesis is depicted below.
Figure 1: General synthetic workflow for this compound.
Mechanism of Action
This compound operates through the PROTAC mechanism to induce the degradation of BTK. The molecule simultaneously binds to BTK and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[3][4] In addition to BTK, this compound also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known neosubstrates of CRBN.[3] This "triple degradation" may contribute to its enhanced anti-proliferative effects in B-cell malignancies.
Figure 2: Signaling pathway of this compound-mediated BTK degradation.
Biological Activity
This compound is a highly potent and selective degrader of BTK. It demonstrates significant anti-proliferative activity in various mantle cell lymphoma (MCL) cell lines and is also effective against the ibrutinib-resistant C481S-BTK mutant.[3]
Table 2: Biological Activity of this compound
| Assay | Cell Line / Condition | Value | Reference |
| BTK Degradation (DC50) | Biochemical Assay | 5.1 nM | [3][4] |
| Anti-proliferation (EC50) | Mino (MCL) cells | 12 nM | [6] |
| Anti-proliferation (EC50) | TMD8 (DLBCL) cells | 29.2 nM | [6] |
| Kinase Selectivity | Panel of 468 kinases at 1 µM | No significant binding | [3][4] |
Experimental Protocols
Western Blotting for BTK Degradation
This protocol is to assess the degradation of BTK in cells treated with this compound.
-
Cell Culture and Treatment:
-
Culture mantle cell lymphoma (MCL) cells (e.g., Mino) in appropriate media and conditions.
-
Seed cells at a suitable density in multi-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK (specific validated antibodies should be used) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Figure 3: Experimental workflow for Western Blotting.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
-
Cell Seeding:
-
Seed MCL cells in opaque-walled 96-well plates at a predetermined optimal density in a final volume of 100 µL per well.
-
Incubate the plates overnight to allow cells to adapt.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and no-cell controls (medium only).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no-cell control) from all experimental wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the log of the compound concentration and determine the EC50 value using a non-linear regression curve fit.
-
In Vivo Efficacy
This compound has demonstrated significant in vivo efficacy in reducing tumor burden and extending survival in lymphoma patient-derived xenograft (PDX) models.[3] In these studies, this compound treatment resulted in the degradation of BTK in vivo.[3]
Table 3: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Condition | Reference |
| Half-life (T1/2) | 2.28 h | 10 mg/kg IP | [6] |
| Clearance (CL) | 307 ml/min/Kg | 10 mg/kg IP | [6] |
Conclusion
This compound is a potent and selective BTK degrader with a "triple degrader" mechanism of action that also targets IKZF1 and IKZF3. Its ability to overcome ibrutinib resistance and its significant in vivo efficacy make it a promising therapeutic candidate for the treatment of B-cell malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and drug development.
References
- 1. Breakthroughs in treatment for hematological malignancies: latest updates on molecular glue, PROTACs and RNA degraders from ASH 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
The Discovery and Development of DD-03-171: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
DD-03-171 is a potent and selective heterobifunctional degrader of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. As a Proteolysis Targeting Chimera (PROTAC), this compound offers a novel therapeutic modality by inducing the ubiquitination and subsequent proteasomal degradation of BTK, rather than simple enzymatic inhibition. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and development workflow.
Introduction: The Rationale for BTK Degradation
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, promoting B-cell proliferation and survival.[1] While BTK inhibitors like ibrutinib have shown significant efficacy in various B-cell cancers, the emergence of resistance, often through mutations like C481S, and off-target effects limit their long-term utility.[2]
Targeted protein degradation using PROTACs presents a promising strategy to overcome these limitations. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation by the proteasome. This compound was designed as a BTK degrader, leveraging this mechanism to eliminate the BTK protein entirely, thereby abrogating both its enzymatic and scaffolding functions.[2]
The Discovery of this compound: A PROTAC Approach
This compound is a PROTAC that consists of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This design facilitates the formation of a ternary complex between BTK, this compound, and CRBN, leading to the ubiquitination and subsequent degradation of BTK.[1]
A key feature of this compound is its ability to induce the degradation of not only wild-type BTK but also the ibrutinib-resistant C481S mutant.[2] Furthermore, this compound demonstrates a "triple degradation" effect by also inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known targets of immunomodulatory drugs that bind to Cereblon.[2][5] This polypharmacology is thought to contribute to its enhanced anti-proliferative effects in mantle cell lymphoma (MCL) cells.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | Mantle Cell Lymphoma (MCL) | 5.1 nM | [3] |
| ED50 (Anti-proliferative effects) | Mino (MCL) | 12 nM | [3][5] |
| DC50 (BTK Degradation) | - | 5.1 nM |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Study Type | Model | Dosage and Administration | Key Findings | Reference |
| In vivo BTK Degradation | c57BL/6 mice and NSG mice with DFBL-18689/DFBL-39435/DFBL-44685/DFBL-98848 cells | 50 mg/kg, i.p., once a day for 3 days | Induced significant degradation of BTK in splenocytes. | [3] |
| Survival Study | Lymphoma Patient-Derived Xenograft (PDX) model | Not specified | Prolonged survival of mice. | [3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Mechanism of this compound induced BTK degradation.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical experimental workflow for the preclinical assessment of this compound.
Caption: Preclinical development workflow for this compound.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound on MCL cells.
Materials:
-
Mantle Cell Lymphoma (MCL) cell lines (e.g., Mino, Maver-1)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed MCL cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for Protein Degradation
This protocol outlines the steps to assess the degradation of BTK, IKZF1, and IKZF3 in MCL cells following treatment with this compound.
Materials:
-
MCL cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BTK, IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MCL cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
In Vivo Patient-Derived Xenograft (PDX) Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound using MCL PDX models.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
MCL patient tumor tissue or cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Establish MCL PDX models by subcutaneously or orthotopically implanting patient-derived tumor fragments or cells into immunocompromised mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally, daily) or vehicle control to the respective groups.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blotting for BTK degradation).
-
Analyze the data to determine the effect of this compound on tumor growth and survival.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for B-cell malignancies. Its unique mechanism of action as a BTK degrader allows it to overcome resistance to conventional inhibitors and provides a more profound and sustained suppression of BTK signaling. The "triple degradation" of BTK, IKZF1, and IKZF3 further enhances its anti-cancer activity. The preclinical data presented in this whitepaper strongly support the continued development of this compound as a promising therapeutic agent for patients with mantle cell lymphoma and other B-cell cancers. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in humans.
References
Preclinical Profile of DD-03-171: A Tri-Functional BTK Degrader
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DD-03-171 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] This novel therapeutic agent demonstrates a multi-faceted mechanism of action by not only degrading wild-type and C481S-mutant BTK but also the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key targets in B-cell malignancies.[2] Preclinical data robustly support the potential of this compound as a therapeutic strategy to overcome resistance to conventional BTK inhibitors and enhance anti-tumor efficacy in various B-cell cancers, including mantle cell lymphoma (MCL).[2][3] This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This ternary complex formation (BTK-DD-03-171-CRBN) facilitates the polyubiquitination of BTK, marking it for degradation by the proteasome.[1] This degradation-based approach offers advantages over traditional inhibition by eliminating both the enzymatic and scaffolding functions of the target protein.[2] Furthermore, this compound's ability to degrade IKZF1 and IKZF3 provides a "triple degradation" effect, leading to potent anti-proliferative effects in cancer cells.[2][3]
The degradation of BTK by this compound has been shown to be dependent on both the proteasome and CRBN. This targeted protein degradation leads to the suppression of downstream signaling pathways, including the NF-κB pathway, which is crucial for the survival and proliferation of malignant B-cells.[2]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | Mantle Cell Lymphoma (MCL) | 5.1 nM | [5] |
| ED50 (Proliferation) | Mantle Cell Lymphoma (MCL) | 12 nM | [5] |
| DC50 (BTK Degradation) | Not Specified | 5.1 nM | |
| BTK Degradation | Ramos B cells | Significant at 100 nM (4h) | [1][2] |
| BTK Degradation | TMD8 ABC DLBCL cells | Effective at 40-1000 nM (16h) | [5] |
| IKZF1/3 Degradation | MCL cells | Effective at 100-1000 nM (16h) | [5] |
| Platelet BTK Degradation | Human Platelets | Concentration-dependent (0-20 µM, 4-20h) | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Lymphoma PDX Model | Not specified | Prolonged survival | [5] |
| c57BL/6 Mice | 50 mg/kg, i.p., once a day, 3 days | Induced degradation of BTK in splenocytes | [5] |
| DFBL-96069-engrafted Mice | Not specified | Reduced tumor burden in peripheral blood and significantly extended survival | [2] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary and not fully disclosed in the public domain, the following sections outline the methodologies employed in the key preclinical experiments based on available information.
Cell Proliferation Assay (CellTiter-Glo)
-
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology: Mantle cell lymphoma (MCL) cells were treated with varying concentrations of this compound for 3 days.[2] Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[2] The half-maximal effective concentration (ED50) values were calculated using a nonlinear regression curve fit.[2]
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of BTK, IKZF1, and IKZF3 in cells treated with this compound.
-
Methodology: Mino cells were treated with specified concentrations of this compound for 18 hours.[2] Following treatment, cell lysates were prepared and subjected to SDS-PAGE. Proteins were then transferred to a membrane and probed with specific antibodies against BTK, IKZF1, IKZF3, and a loading control (e.g., actin or tubulin). The signal was detected using chemiluminescence.
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy and pharmacodynamic effects of this compound.
-
Methodology: Patient-derived xenograft (PDX) models of lymphoma were utilized.[2][5] For pharmacodynamic studies, c57BL/6 mice were administered this compound intraperitoneally at a dose of 50 mg/kg once daily for 3 days.[5] Spleens were then harvested to assess BTK degradation in splenocytes.[5] For efficacy studies, mice engrafted with lymphoma cells (e.g., DFBL-96069) were treated with this compound.[2] Tumor burden was monitored in the peripheral blood, and overall survival was recorded.[2]
Quantitative Proteomics
-
Objective: To assess the global protein abundance changes in cells treated with this compound.
-
Methodology: Mino cells were treated with 200 nM this compound for 4 hours.[2] Following treatment, proteins were extracted, digested, and analyzed by mass spectrometry to determine the relative abundance of thousands of proteins.[2]
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Targets of DD-03-171: A Technical Guide
For Immediate Release
Boston, MA – November 19, 2025 – In the rapidly evolving landscape of targeted protein degradation, the molecule DD-03-171 has emerged as a potent and selective agent with significant therapeutic potential in B-cell malignancies. This technical guide provides an in-depth overview of the on-target and off-target profile of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of oncology and targeted therapeutics.
Core Mechanism: A Tri-Functional Degrader
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific protein targets.[1] It functions by hijacking the body's natural protein disposal system. The molecule is comprised of three key components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
The BTK-binding component of this compound is derived from the non-covalent inhibitor CGI1746, while the CRBN-recruiting moiety is based on thalidomide.[2] This design allows for potent and efficient degradation of its targets.
On-Target Activity: The "Triple Degradation" Powerhouse
The primary and intended targets of this compound are Bruton's tyrosine kinase (BTK) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] This "triple degradation" capability is a key feature of this compound, contributing to its enhanced anti-proliferative effects in mantle cell lymphoma (MCL) cells.[3]
BTK is a crucial signaling molecule in B-cell development and activation, and its dysregulation is a hallmark of many B-cell cancers.[3] IKZF1 and IKZF3 are also validated targets in B-cell malignancies.[3] By simultaneously degrading these three proteins, this compound offers a multi-pronged attack on cancer cell signaling and survival pathways.
A significant advantage of this compound is its ability to degrade the C481S mutant of BTK.[3][4][5] This mutation confers resistance to the widely used covalent BTK inhibitor, ibrutinib, and this compound's efficacy against this mutant addresses a major unmet clinical need.[3]
Quantitative On-Target Data
| Target | Cell Line | Parameter | Value | Reference |
| BTK | - | DC50 | 5.1 nM | |
| BTK, IKZF1, IKZF3 | Mantle Cell Lymphoma (MCL) | IC50 (proliferation) | 5.1 nM | [1] |
| BTK, IKZF1, IKZF3 | Mantle Cell Lymphoma (MCL) | ED50 (antiproliferative) | 12 nM | [1] |
Off-Target Profile: A Highly Selective Degrader
A critical aspect of any therapeutic agent is its selectivity. Extensive studies have demonstrated that this compound is a highly selective degrader with minimal off-target effects.
One study screened this compound against a panel of 468 kinases at a concentration of 1 µM and observed no significant binding. This indicates a very low potential for off-target kinase inhibition.
In a study focused on platelet function, this compound and a related compound, DD-04-015, showed remarkable selectivity.[6] While they potently degraded their primary target BTK, they had a limited effect on other platelet proteins.[6] The only other significantly degraded protein noted was TEC, another member of the TEC family of kinases.[6]
Quantitative Off-Target Data
| Assay Type | Number of Proteins Screened | Concentration | Result | Reference |
| Kinase Binding Assay | 468 | 1 µM | No significant binding | |
| Platelet Proteomics | Not specified | 3 µM | Limited effect on other platelet proteins besides BTK and TEC | [6] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound, leading to the degradation of BTK, IKZF1, and IKZF3.
Caption: Mechanism of this compound-induced protein degradation.
Experimental Protocols
The identification and quantification of this compound's targets and off-targets rely on a suite of established molecular and cellular biology techniques.
Cell Viability and Proliferation Assays
To determine the anti-proliferative effects of this compound, assays such as the CellTiter-Glo® Luminescent Cell Viability Assay are commonly employed.
-
Cell Lines: Mantle cell lymphoma (Mino, JeKo-1), Ramos B cells, TMD8 ABC DLBCL cells.[1][3]
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of this compound or control compounds for a specified period (e.g., 72 hours).[3]
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
Calculate IC50 or ED50 values using non-linear regression analysis.[3]
-
Immunoblotting (Western Blot)
Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins, providing direct evidence of protein degradation.
-
Procedure:
-
Treat cells with this compound at various concentrations and for different durations (e.g., 100-1000 nM for 4-18 hours).[1][3]
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the target proteins (BTK, IKZF1, IKZF3) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation.
-
Quantitative Proteomics
For a broader, unbiased assessment of protein level changes, quantitative proteomics techniques like mass spectrometry are utilized.
-
Procedure:
-
Treat cells (e.g., Mino cells) with this compound (e.g., 200 nM for 4 hours) or a vehicle control.[3]
-
Lyse cells and digest proteins into peptides.
-
Label peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
-
Analyze peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins using specialized software to determine the relative abundance of proteins between treated and control samples.
-
Experimental Workflow for Assessing Protein Degradation
The following diagram outlines a typical experimental workflow for evaluating the efficacy and selectivity of a PROTAC degrader like this compound.
Caption: A typical workflow for evaluating PROTAC degraders.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its unique ability to induce the degradation of three key oncogenic drivers—BTK, IKZF1, and IKZF3—coupled with its high selectivity and efficacy against drug-resistant mutations, underscores its potential as a transformative therapy for B-cell malignancies. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore and build upon the promising foundation laid by this innovative molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound | 2366132-45-6 Probechem Biochemicals [probechem.com]
- 6. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DD-03-171: A Dual-Function Degrader of IKZF1, IKZF3, and BTK
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of DD-03-171, a novel small molecule that induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), alongside Bruton's tyrosine kinase (BTK). By functioning as both a molecular glue and a Proteolysis-Targeting Chimera (PROTAC), this compound represents a promising therapeutic strategy for B-cell malignancies like mantle cell lymphoma (MCL).[1][2] This guide details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of its core biological processes.
Core Mechanism of Action: A Triple-Targeting Degrader
This compound is a heterobifunctional molecule engineered to simultaneously engage two distinct protein targets and the E3 ubiquitin ligase machinery.[3] It is composed of a ligand derived from the BTK inhibitor CGI1746, a linker, and a cereblon (CRBN)-binding moiety based on thalidomide.[1][4] This unique structure allows it to induce the degradation of three validated targets in B-cell malignancies: BTK, IKZF1, and IKZF3.[1][5][6]
The degradation process is initiated by the formation of a ternary complex between the target protein, this compound, and the CRBN-CRL4 E3 ubiquitin ligase.[1][3]
-
As a PROTAC: The BTK inhibitor portion of this compound binds to BTK, while the thalidomide-like moiety binds to CRBN. This proximity induces the ubiquitination of BTK by the E3 ligase complex, marking it for destruction by the 26S proteasome.[1][2]
-
As a Molecular Glue: The thalidomide-like component of this compound alters the substrate specificity of CRBN, inducing a neomorphic interaction with the lymphoid transcription factors IKZF1 and IKZF3.[1][7] This leads to their ubiquitination and subsequent proteasomal degradation, a mechanism characteristic of immunomodulatory imide drugs (IMiDs).[8][9]
This dual activity results in the "triple degradation" of BTK, IKZF1, and IKZF3, leading to potent suppression of downstream signaling pathways, such as the NF-κB pathway, and enhanced anti-proliferative effects in cancer cells.[1]
Quantitative Data Presentation
This compound demonstrates potent activity in degrading its targets and inhibiting cancer cell growth. The following tables summarize the key quantitative metrics reported for its efficacy.
Table 1: Degradation Potency of this compound
| Target Protein | Cell Line | DC₅₀ (Concentration for 50% Degradation) | Notes |
|---|---|---|---|
| BTK | Not Specified | 5.1 nM[5][6] | Degradation is confirmed to be proteasome- and CRBN-dependent.[5][6] |
| IKZF1 | Mino (MCL) | Potent Degradation Observed[1] | Specific DC₅₀ not reported, but quantitative proteomics confirmed significant reduction in protein abundance. |
| IKZF3 | Mino (MCL) | Potent Degradation Observed[1] | Specific DC₅₀ not reported, but proteomics confirmed significant reduction in protein abundance. |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Efficacy Metric | Value |
|---|---|---|---|
| Mantle Cell Lymphoma (MCL) | Cell Proliferation | IC₅₀ | 5.1 nM[10] |
| Mantle Cell Lymphoma (MCL) | Cell Proliferation | ED₅₀ | 12 nM[10] |
| Mino (MCL) | CellTiter-Glo | ED₅₀ | Not specified, but potent effects observed.[1] |
Key Experimental Protocols
The characterization of this compound involves several key biochemical and cell-based assays. Detailed methodologies are provided below.
This protocol is used to qualitatively and semi-quantitatively measure the reduction in cellular levels of IKZF1, IKZF3, and BTK following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture mantle cell lymphoma (MCL) cells (e.g., Mino) in appropriate media and conditions.
-
Seed cells at a desired density and allow them to adhere or stabilize overnight.
-
Treat cells with a dose-response range of this compound (e.g., 40 nM to 1000 nM) or a vehicle control (DMSO) for a specified time course (e.g., 4, 18, or 24 hours).[1][2]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein samples to equal concentrations and denature by boiling in Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for IKZF1, IKZF3, BTK, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of target protein bands to the corresponding loading control bands to determine relative protein abundance.
-
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed MCL cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a period of 3 to 5 days.[1]
-
Assay Protocol:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and calculate IC₅₀/ED₅₀ values using a non-linear regression curve fit (e.g., in GraphPad Prism).[1]
This method provides an unbiased, global view of protein level changes upon treatment with this compound.
-
Sample Preparation: Treat Mino cells with 200 nM this compound or a control compound for 4 hours.[1]
-
Protein Digestion and Labeling: Lyse cells, extract proteins, and digest them into peptides using trypsin. Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis.[1]
-
Mass Spectrometry: Analyze the labeled peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins across all samples. Determine the relative abundance of proteins in this compound-treated cells compared to controls to identify significantly degraded proteins, including IKZF1, IKZF3, and BTK.[1]
This biochemical assay confirms the ability of this compound to induce the proximity of BTK and CRBN.
-
Assay Components: Utilize purified BTK and CRBN proteins, along with a terbium (Tb)-labeled antibody for detection.[1]
-
Procedure: In a 384-well plate, combine BTK, CRBN, the Tb antibody, and varying concentrations of this compound.
-
Detection: Measure the time-resolved Förster resonance energy transfer (TR-FRET) signal. An increased signal indicates that this compound has successfully brought BTK and CRBN into close proximity, forming the ternary complex.[1]
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. DD 03-171 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
DD-03-171 for Mantle Cell Lymphoma Research: A Technical Guide
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Bruton's tyrosine kinase (BTK) targeting PROTAC (Proteolysis Targeting Chimera), DD-03-171, in the context of mantle cell lymphoma (MCMantle cell lymphoma (MCL) is a challenging B-cell non-Hodgkin lymphoma subtype, and targeted therapies are a key area of research.[1]
Introduction to this compound
This compound is a potent and selective BTK degrader.[2] It is a PROTAC that links a BTK-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of BTK.[3] A key feature of this compound is its ability to not only degrade BTK but also the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), leading to a "triple degradation" mechanism of action.[4] This multi-targeted approach offers a potential advantage in overcoming resistance to conventional BTK inhibitors like ibrutinib, particularly in cases involving the C481S mutation in BTK.[3]
Mechanism of Action: Triple Degradation
This compound functions by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex between BTK and the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of BTK, marking it for degradation by the proteasome.[5] Concurrently, the thalidomide-like moiety of this compound recruits the transcription factors IKZF1 and IKZF3 to the CRBN E3 ligase, leading to their degradation as well.[6]
The degradation of these three key proteins has a multi-pronged anti-lymphoma effect:
-
BTK Degradation: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell malignancies, including MCL.[7] Its degradation disrupts downstream signaling cascades, including the NF-κB pathway, which is crucial for the proliferation and survival of MCL cells.
-
IKZF1/IKZF3 Degradation: IKZF1 and IKZF3 are essential transcription factors for B-cell development and are also implicated in the pathogenesis of B-cell malignancies.[6] Their degradation provides an additional layer of anti-tumor activity.
Caption: Mechanism of action of this compound in mantle cell lymphoma.
Quantitative Data Summary
In Vitro Potency and Efficacy
This compound has demonstrated potent activity in various MCL and other B-cell malignancy cell lines.
| Cell Line | Assay Type | Metric | Value (nM) | Reference |
| Biochemical | Kinase Inhibition | DC50 | 5.1 | [2] |
| Mino (MCL) | Anti-proliferation | ED50 | 12 | |
| TMD8 (DLBCL) | Anti-proliferation | EC50 | 29.2 | [8] |
| Maver-1 (MCL) | Anti-proliferation | - | Potent | |
| Granta-519 (MCL) | Anti-proliferation | - | No significant effect |
In Vivo Efficacy
In patient-derived xenograft (PDX) models of MCL, this compound has shown significant anti-tumor activity.
| PDX Model | Treatment | Outcome | Reference |
| DFBL-96069 (Ibrutinib-resistant) | This compound | Significant reduction in tumor burden, extended survival | [4] |
| DFBL-18689 (DLBCL) | This compound | BTK degradation | |
| DFBL-39435 (MCL) | This compound | BTK degradation | |
| DFBL-44685 (MCL) | This compound | BTK degradation, no survival extension | |
| DFBL-98848 (MCL) | This compound | BTK degradation |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed MCL cells (e.g., Mino, Maver-1) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound or control compounds (e.g., DMSO, ibrutinib, lenalidomide).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega), which quantifies ATP levels.
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated control and calculate the ED50/IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).
Immunoblotting for Protein Degradation
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 4, 18, or 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against BTK, IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Patient-Derived Xenograft (PDX) Model
-
Cell Engraftment: Engraft human MCL cells from patient samples into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Randomize mice into treatment groups and administer this compound (e.g., intraperitoneally) or vehicle control daily.
-
Monitoring: Monitor tumor growth by caliper measurements and assess the overall health and survival of the mice.
-
Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors can be harvested to assess target degradation by immunoblotting.
Experimental Workflow Visualization
Caption: Experimental workflow for the evaluation of this compound.
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs: Walking through hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. graylab.stanford.edu [graylab.stanford.edu]
- 8. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for DD-03-171 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
DD-03-171 is a potent, selective, and cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of Bruton tyrosine kinase (BTK).[1][2] It also promotes the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[1][2] This triple-degradation mechanism offers a promising therapeutic strategy for B-cell malignancies, including those with acquired resistance to BTK inhibitors like ibrutinib.[1] These application notes provide a detailed overview of the recommended dosage, experimental protocols, and relevant signaling pathways for the in vivo use of this compound in mouse models, based on preclinical data.
Data Presentation
Table 1: In Vivo Dosing and Efficacy of this compound in Mouse Models
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Mouse Strain | NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) | [1] |
| Tumor Models | Patient-Derived Xenografts (PDX) of Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) | [1] |
| Dosage | 50 mg/kg | [3] |
| Administration Route | Intraperitoneal (i.p.) injection | [3] |
| Dosing Schedule | Once daily for 3 consecutive days | [3] |
| Vehicle | While the specific vehicle used in the primary study is not detailed, a common vehicle for similar compounds is a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% saline. | |
| Observed Efficacy | - Induces significant in vivo degradation of BTK in splenocytes and tumor cells.[1][3] - Reduces tumor burden in lymphoma PDX models.[1] - Extends survival in lymphoma PDX models.[1] | [1][3] |
Table 2: Pharmacokinetic Profile of this compound in Mice
Detailed pharmacokinetic data from the primary study by Dobrovolsky et al. were presented in the supplementary materials, which were not publicly accessible in full. The publication notes that this compound exhibited a pharmacokinetic profile similar to a related compound, DD-03-007.[1]
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and this compound Administration
This protocol outlines the procedure for establishing lymphoma PDX models in NSG mice and the subsequent treatment with this compound.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 5% DMA, 10% Solutol HS 15, 85% saline)
-
6-8 week old female NSG mice
-
Viably cryopreserved or fresh patient-derived lymphoma cells
-
Sterile PBS
-
Syringes and needles for injection
-
Calipers for tumor measurement
Protocol:
-
Animal Acclimatization: Acclimatize NSG mice to the animal facility for at least one week prior to experimentation.
-
Cell Preparation: Thaw cryopreserved patient-derived lymphoma cells rapidly in a 37°C water bath. Wash the cells with sterile PBS to remove cryoprotectant. Resuspend the cell pellet in sterile PBS or a suitable cell culture medium at a concentration of 5-10 x 106 cells per 100 µL.
-
Tumor Cell Implantation:
-
Subcutaneous Model: Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Disseminated Model: Inject 100 µL of the cell suspension intraperitoneally.
-
-
Tumor Growth Monitoring:
-
For subcutaneous models, monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2)/2.
-
For disseminated models, monitor for signs of disease progression, such as abdominal distention, weight loss, or hind-limb paralysis.
-
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm3 for subcutaneous models) or at a specified time point for disseminated models, randomize the mice into treatment and control groups.
-
This compound Formulation and Administration:
-
Prepare a fresh formulation of this compound in the chosen vehicle on each day of dosing.
-
Administer this compound at a dose of 50 mg/kg via intraperitoneal injection.
-
Administer an equivalent volume of the vehicle to the control group.
-
Follow the dosing schedule (e.g., once daily for 3 days).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and animal well-being.
-
For survival studies, monitor mice until they meet pre-defined humane endpoints.
-
At the end of the study, euthanize the mice and collect tumors and tissues (e.g., spleen) for pharmacodynamic analysis.
-
Western Blot Analysis of BTK Degradation
This protocol describes the detection of BTK protein levels in tissues from treated and control mice to confirm target degradation.
Materials:
-
Collected tumors and spleens
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Tissue Lysis: Homogenize the collected tumor or spleen tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the vehicle-treated group.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced protein degradation.
Experimental Workflow for In Vivo Studies
References
- 1. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. ashpublications.org [ashpublications.org]
Application Notes and Protocols for DD-03-171 in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
DD-03-171 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that functions as a degrader of Bruton's tyrosine kinase (BTK).[1][2] It has shown significant promise in preclinical studies, particularly in the context of B-cell malignancies such as mantle cell lymphoma (MCL).[1][3] this compound operates by inducing the degradation of not only BTK but also the lymphoid transcription factors IKAROS (IKZF1) and Aiolos (IKZF3), a mechanism described as "triple degradation".[1][3] This multi-targeted approach offers a potential therapeutic strategy to overcome resistance to conventional BTK inhibitors like ibrutinib, including resistance mediated by the C481S mutation.[2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools for preclinical drug evaluation as they preserve the characteristics of the original tumor.[4][5] This document provides detailed application notes and protocols for the utilization of this compound in PDX models of B-cell malignancies.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[6][7] This binding facilitates the formation of a ternary complex between BTK, this compound, and CRBN, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[2][3][7] This degradation is dependent on both the proteasome and CRBN.[2][3] By degrading BTK, this compound effectively suppresses downstream signaling pathways crucial for B-cell proliferation and survival, including the NF-κB pathway.[3][7]
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Mantle Cell Lymphoma (MCL) cells | Mantle Cell Lymphoma | IC50 | 5.1 nM | [1] |
| MCL cells | Mantle Cell Lymphoma | ED50 | 12 nM | [1] |
| Ramos B cells | Burkitt's Lymphoma | DC50 | 5.1 nM | [2] |
| TMD8 cells | Diffuse Large B-cell Lymphoma | BTK Degradation | Effective at 100 nM | [7] |
| Mino cells | Mantle Cell Lymphoma | BTK Degradation | Effective at 200 nM | [3] |
In Vivo Efficacy of this compound in a Lymphoma PDX Model
| PDX Model | Treatment | Dosage | Outcome | Reference |
| Lymphoma | This compound | 50 mg/kg, i.p., once a day for 3 days | Induced significant degradation of BTK in splenocytes | [1] |
| DFBL-96069 (MCL) | This compound | Not specified | Reduced tumor burden and extended survival | [3] |
Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of B-Cell Lymphoma
This protocol outlines the procedure for establishing a B-cell lymphoma PDX model from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue (lymph node biopsy or fine-needle aspirate)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel® (optional)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG, or NOG)
-
Sterile surgical instruments (scalpels, forceps, scissors)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
70% ethanol
-
Sterile petri dishes
-
1 ml syringes with 25-gauge needles
Procedure:
-
Tissue Collection and Preparation:
-
Collect fresh tumor tissue from the patient under sterile conditions.
-
Place the tissue in a sterile petri dish containing cold PBS.
-
In a biological safety cabinet, mince the tissue into small fragments (approximately 2-3 mm³).
-
For cell suspensions, mechanically or enzymatically dissociate the tissue into single cells and wash with PBS.
-
-
Animal Preparation:
-
Anesthetize the immunodeficient mouse using an approved protocol.
-
Shave and disinfect the site of implantation (typically the flank or intraperitoneal space) with 70% ethanol.
-
-
Implantation:
-
Subcutaneous Implantation:
-
Make a small incision (approximately 5 mm) in the skin on the flank.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
(Optional) Mix the tumor fragments or cell suspension with Matrigel®.
-
Implant 1-2 tumor fragments or inject the cell suspension into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Intraperitoneal Implantation:
-
Inject the tumor cell suspension directly into the peritoneal cavity using a 1 ml syringe with a 25-gauge needle.
-
-
-
Post-Implantation Monitoring:
-
Monitor the mice regularly for tumor growth. For subcutaneous models, measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Monitor animal health, including body weight, activity, and signs of distress.
-
Tumors are typically established and ready for passaging or experimental use when they reach a volume of 1000-1500 mm³.
-
-
Tumor Passaging:
-
Once tumors reach the desired size, euthanize the mouse.
-
Aseptically resect the tumor, remove any necrotic tissue, and prepare it for implantation into new recipient mice as described above.
-
Protocol 2: Preclinical Efficacy Study of this compound in an Established Lymphoma PDX Model
This protocol describes a typical in vivo efficacy study of this compound in an established B-cell lymphoma PDX model.
Materials:
-
Established lymphoma PDX-bearing mice (tumor volume ~100-200 mm³)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Animal Randomization and Grouping:
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Groups should include:
-
Vehicle control
-
This compound treatment group(s) at various doses
-
-
-
Drug Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On each dosing day, prepare the final dosing solution by diluting the stock in the appropriate vehicle.
-
Administer this compound to the treatment groups via the desired route (e.g., intraperitoneal injection). A reported effective dose is 50 mg/kg daily.[1]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
The treatment schedule can vary, for example, daily for 3-5 consecutive days, followed by a break, or continuous daily dosing for several weeks.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Measure mouse body weight 2-3 times per week as an indicator of toxicity.
-
Observe the mice for any clinical signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or at a fixed time point.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Resect the tumors and measure their final weight.
-
Collect tumor tissue and other organs (e.g., spleen) for pharmacodynamic analysis, such as:
-
Western Blotting: To confirm the degradation of BTK, IKZF1, and IKZF3.
-
Immunohistochemistry (IHC): To assess protein levels and cell proliferation/apoptosis markers in the tumor tissue.
-
-
Analyze the data to determine the anti-tumor efficacy of this compound (e.g., tumor growth inhibition) and assess any treatment-related toxicity.
-
Conclusion
This compound represents a promising therapeutic agent for B-cell malignancies, with a unique mechanism of action that can overcome resistance to existing therapies. The use of patient-derived xenograft models provides a clinically relevant platform to further evaluate the efficacy and pharmacodynamics of this compound. The protocols and data presented in these application notes are intended to guide researchers in designing and executing preclinical studies with this novel BTK degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DD 03-171 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Monitoring BTK Degradation by DD-03-171 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target.[3][4][5][6] DD-03-171 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BTK.[7][8] As a heterobifunctional molecule, this compound recruits BTK to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9] This targeted protein degradation offers a promising therapeutic strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.[10][11]
These application notes provide a detailed protocol for utilizing Western blotting to monitor the degradation of BTK in cancer cell lines upon treatment with this compound.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the BTK signaling pathway and the mechanism of this compound-induced BTK degradation. Upon B-cell receptor (BCR) activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades that promote cell survival and proliferation. This compound, a PROTAC, simultaneously binds to BTK and the E3 ubiquitin ligase component CRBN, forming a ternary complex. This proximity induces the polyubiquitination of BTK, marking it for degradation by the 26S proteasome, thereby ablating downstream signaling.
Caption: BTK signaling and this compound-induced degradation pathway.
Experimental Workflow
The following diagram outlines the key steps for assessing BTK degradation using the Western blot protocol provided.
Caption: Western blot experimental workflow for BTK degradation.
Quantitative Data Summary
The following table summarizes typical experimental parameters for observing BTK degradation with this compound in relevant cell lines. Researchers should optimize these conditions for their specific experimental setup.
| Parameter | Ramos (Burkitt's Lymphoma) | Mino (Mantle Cell Lymphoma) | TMD8 (ABC DLBCL) |
| Cell Seeding Density | 0.5 - 1 x 10^6 cells/mL | 0.5 - 1 x 10^6 cells/mL | 0.5 - 1 x 10^6 cells/mL |
| This compound Conc. | 1 - 1000 nM[7] | 100 - 1000 nM[7] | 40 - 1000 nM[7] |
| Incubation Time | 2 - 24 hours[7] | 16 - 18 hours[7][10] | 16 hours[7] |
| DC50 | ~5.1 nM[8] | Not explicitly stated | Not explicitly stated |
| Loading Control | β-actin, GAPDH | β-actin, GAPDH | β-actin, GAPDH |
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze BTK degradation.
Materials and Reagents
-
Cell Lines: Ramos, Mino, or other relevant B-cell lymphoma lines.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C or -80°C.[8]
-
Cell Culture Medium: RPMI-1640, 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Precast gels (e.g., 4-12% Bis-Tris) or hand-casted polyacrylamide gels.[10]
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-BTK antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (for loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol
-
Cell Culture and Treatment: a. Culture cells to the desired density in appropriate medium. b. Prepare serial dilutions of this compound in culture medium. A suggested concentration range for a dose-response curve is 1 nM to 10 µM. Include a vehicle control (DMSO). c. Treat the cells with the different concentrations of this compound or vehicle for the desired time (e.g., 2, 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis and Protein Quantification: a. Pellet the cells by centrifugation at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice, with vortexing every 10 minutes. d. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.
-
SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add SDS-PAGE loading buffer to the lysates and heat at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. d. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: a. Wash the membrane briefly with TBST. b. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
Antibody Incubation: a. Primary Antibody: Dilute the anti-BTK antibody and the loading control antibody in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. b. Washing: Wash the membrane three times for 10 minutes each with TBST. c. Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. d. Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: a. Prepare the ECL detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the BTK band intensity to the corresponding loading control band intensity for each sample. c. Plot the normalized BTK levels against the concentration of this compound to determine the extent of degradation.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. Time to progression of disease and outcomes with second-line BTK inhibitors in relapsed/refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Assessing the Efficacy of DD-03-171 in Lymphoma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DD-03-171 is a potent and selective Bruton's tyrosine kinase (BTK) degrader developed as a proteolysis-targeting chimera (PROTAC). It induces the degradation of BTK through the ubiquitin-proteasome system in a cereblon (CRBN)-dependent manner. Notably, this compound also prompts the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), making it a "triple degrader." This multi-targeted degradation presents a promising therapeutic strategy for B-cell malignancies, including various types of lymphoma, and may overcome resistance to BTK inhibitors like ibrutinib.[1] This document provides a summary of the efficacy of this compound in preclinical lymphoma models, along with detailed protocols for key experimental assays.
Data Presentation
In Vitro Efficacy of this compound in Lymphoma Cell Lines
The antiproliferative and degradation activities of this compound have been evaluated in several lymphoma cell lines. The following tables summarize the key quantitative data.
| Cell Line | Lymphoma Subtype | Parameter | Value | Reference |
| Mino | Mantle Cell Lymphoma (MCL) | ED₅₀ (Antiproliferation) | 12 nM | [1] |
| Maver-1 | Mantle Cell Lymphoma (MCL) | Antiproliferative Effect | More potent than CGI1746 and ibrutinib | [1] |
| Granta-519 | Mantle Cell Lymphoma (MCL) | Antiproliferative Effect | No significant effect | [1] |
| Ramos | Burkitt's Lymphoma | BTK Degradation | Significant at 100 nM (4 hours) | [2] |
| TMD8 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | BTK Degradation (WT & C481S) | Effective against both wild-type and ibrutinib-resistant C481S mutant BTK | [2] |
Table 1: Summary of in vitro efficacy of this compound in various lymphoma cell lines.
| Parameter | Value |
| DC₅₀ (BTK Degradation) | 5.1 nM |
Table 2: Potency of this compound in BTK degradation.
Signaling Pathways and Mechanism of Action
This compound functions by hijacking the E3 ubiquitin ligase cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of BTK, IKZF1, and IKZF3. The degradation of BTK blocks downstream signaling pathways crucial for B-cell proliferation and survival, including the NF-κB pathway.[1]
Caption: Mechanism of this compound-mediated protein degradation.
Experimental Protocols
Cell Viability Assay (Antiproliferation)
This protocol is for determining the half-maximal effective concentration (ED₅₀) of this compound in lymphoma cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Lymphoma cell lines (e.g., Mino, Maver-1, Granta-519)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture lymphoma cells to a logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
-
Include a vehicle control (medium with the same final DMSO concentration).
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log concentration of this compound.
-
Calculate the ED₅₀ value using a non-linear regression curve fit (e.g., in GraphPad Prism).
-
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Western Blotting for Protein Degradation
This protocol is for assessing the degradation of BTK, IKZF1, and IKZF3 in lymphoma cells following treatment with this compound.
Materials:
-
Lymphoma cell lines
-
This compound
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 4, 18, or 24 hours).
-
Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with this compound and a proteasome inhibitor).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
-
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a lymphoma PDX model. Specific details may vary based on the patient sample and mouse strain.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)
-
Primary lymphoma patient tumor tissue or cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for animal monitoring and euthanasia
Protocol:
-
PDX Model Establishment:
-
Obtain fresh tumor tissue from a lymphoma patient under sterile conditions.
-
Mechanically or enzymatically dissociate the tissue to obtain a single-cell suspension or small tumor fragments.
-
Subcutaneously implant the tumor cells/fragments (often mixed with Matrigel) into the flank of immunocompromised mice.
-
Monitor the mice for tumor engraftment and growth.
-
-
In Vivo Efficacy Study:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis (e.g., western blotting to confirm protein degradation) or histopathological examination.
-
Analyze the tumor growth inhibition and survival data to assess the efficacy of this compound.
-
Caption: General workflow for an in vivo efficacy study using a PDX model.
Conclusion
This compound demonstrates significant preclinical efficacy in various lymphoma models, particularly in mantle cell lymphoma. Its unique mechanism of action, involving the degradation of BTK, IKZF1, and IKZF3, provides a strong rationale for its further development as a therapeutic agent for B-cell malignancies. The protocols provided herein offer a framework for researchers to further investigate the potential of this compound and other targeted protein degraders in the context of lymphoma.
References
Application Notes: DD-03-171 Treatment in Primary B-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
DD-03-171 is a potent and selective heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC®). It is designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Unlike traditional inhibitors that only block the enzymatic activity of a protein, this compound facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins.[2] Notably, this compound functions as a "triple degrader," targeting not only BTK but also the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key regulators of B-cell development and function.[3][4][5] This multi-target degradation offers a promising therapeutic strategy for B-cell malignancies and potentially for modulating B-cell activity in other immunological contexts.[1][6] These notes provide detailed protocols and expected outcomes for the treatment of primary B-cell cultures with this compound.
Mechanism of Action
This compound is comprised of a ligand that binds to BTK, a linker, and a moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5] This trimolecular complex formation (BTK–this compound–CRBN) leads to the polyubiquitination of BTK, IKZF1, and IKZF3, marking them for degradation by the 26S proteasome.[2][3] The degradation of these key proteins disrupts the BCR signaling cascade, leading to reduced downstream signaling, inhibition of proliferation, and induction of apoptosis in susceptible B-cells.[1]
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cellular Responses to DD-03-171 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
DD-03-171 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK).[1][2] As a heterobifunctional molecule, it consists of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This ternary complex formation (BTK—this compound—CRBN) leads to the polyubiquitination of BTK and its subsequent degradation by the proteasome.
A key advantage of this compound is its activity as a "triple degrader." In addition to BTK, it also effectively degrades the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical targets in B-cell malignancies.[1][2][4] This multi-target degradation makes this compound a powerful tool for cancer research, particularly for overcoming resistance to traditional BTK inhibitors in cancers like Mantle Cell Lymphoma (MCL).[3][4][5]
Flow cytometry is an indispensable technology for characterizing the cellular consequences of this compound treatment. It enables high-throughput, quantitative analysis of individual cells, providing critical insights into pharmacodynamic effects. Key applications include:
-
Quantifying Apoptosis: Determining the extent to which this compound induces programmed cell death.
-
Analyzing Cell Cycle Progression: Assessing if the compound causes cell cycle arrest at specific phases.
-
Measuring Target Protein Knockdown: Intracellular flow cytometry can be used to measure the reduction in BTK protein levels within specific cell populations.
These application notes provide detailed protocols for using flow cytometry to measure apoptosis and analyze cell cycle distribution in cancer cell lines following treatment with this compound.
Mechanism of Action of this compound
This compound operates through the ubiquitin-proteasome system. It acts as a molecular bridge, bringing BTK, IKZF1, and IKZF3 into proximity with the CRBN E3 ligase complex. This induced proximity triggers the transfer of ubiquitin chains to the target proteins, marking them for destruction by the 26S proteasome. The degrader molecule is then released to repeat the cycle.
References
Application Notes and Protocols for Studying BTK Signaling Pathways Using DD-03-171
For Researchers, Scientists, and Drug Development Professionals
Introduction
DD-03-171 is a potent and selective degrader of Bruton's tyrosine kinase (BTK) that functions as a Proteolysis Targeting Chimera (PROTAC). It is a valuable tool for studying BTK signaling pathways and has therapeutic potential in B-cell malignancies.[1][2] this compound is composed of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BTK, as well as the transcription factors IKAROS (IKZF1) and AIOLOS (IKZF3).[1] This "triple degradation" provides a powerful mechanism to suppress BTK signaling and inhibit the proliferation of cancer cells, including those with resistance to traditional BTK inhibitors like ibrutinib.[3]
These application notes provide detailed protocols for utilizing this compound to investigate the BTK signaling pathway, including its mechanism of action and its effects on cell viability and downstream signaling events.
Mechanism of Action of this compound
This compound operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system to eliminate the target protein.
Caption: Mechanism of Action of this compound as a BTK PROTAC degrader.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | Mantle Cell Lymphoma (MCL) | 5.1 nM | |
| ED50 (Antiproliferative) | Mino (MCL) | 12 nM | [4] |
| DC50 (BTK Degradation) | Mantle Cell Lymphoma (MCL) | 5.1 nM | [2] |
| DC50 (BTK Degradation) | TMD-8 (ABC-DLBCL) | ~4 nM | [5] |
IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; DC50: Half-maximal degradation concentration.
| Parameter | Target | Value | Reference |
| Binding Specificity | 468 Kinases | No significant binding at 1 µM (except BTK) | [4] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on BTK signaling.
Western Blotting for BTK Degradation
This protocol is designed to assess the degradation of BTK, IKZF1, and IKZF3 in response to this compound treatment.
Caption: Experimental workflow for Western blotting analysis of protein degradation.
Materials:
-
Cell Lines: Mino, Ramos, or other relevant B-cell lymphoma cell lines.
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Primary: Rabbit anti-BTK, Rabbit anti-IKZF1, Rabbit anti-IKZF3, Mouse anti-β-Actin (loading control).
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Reagents: Cell lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), ECL Western blotting substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for the desired time points (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
Protein Lysate Preparation: Wash cells with cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the levels of BTK, IKZF1, and IKZF3 to the loading control (β-Actin).
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the antiproliferative effects of this compound.
Materials:
-
Cell Lines: Mantle Cell Lymphoma (MCL) cell lines (e.g., Mino, JeKo-1) or other sensitive cell lines.
-
This compound: Stock solution in DMSO.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit, opaque-walled 96-well plates.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective dose (ED50) by plotting the luminescence signal against the log of the compound concentration and fitting the data to a dose-response curve.
BTK Kinase Assay
This in vitro assay determines the direct inhibitory effect of this compound on BTK enzymatic activity.
Materials:
-
Recombinant human BTK enzyme.
-
BTK substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP.
-
This compound.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit or similar detection system.
Procedure:
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the BTK enzyme, kinase buffer, and varying concentrations of this compound.
-
Initiate Reaction: Add a mixture of the BTK substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and then converting the produced ADP back to ATP, which is then measured via a luciferase-based reaction.
-
Data Analysis: Plot the kinase activity (luminescence) against the log of the this compound concentration to determine the IC50 value.
Flow Cytometry for Apoptosis Analysis
This protocol assesses the induction of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cell Lines: Relevant cancer cell lines.
-
This compound: Stock solution in DMSO.
-
Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24-48 hours). Include both untreated and vehicle-treated controls.
-
Cell Harvesting and Staining:
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Signaling Pathway Analysis
This compound-mediated degradation of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of many B-cell malignancies.
Caption: Simplified BTK signaling pathway and the intervention point of this compound.
By degrading BTK, this compound effectively blocks the downstream signaling cascades that promote cell proliferation and survival, making it a powerful tool for both basic research and therapeutic development.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
solubility and preparation of DD-03-171 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DD-03-171 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). As a heterobifunctional molecule, this compound simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of BTK by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for conditions where BTK is a key driver of pathology, such as in certain B-cell malignancies.[1] Notably, this compound has also been shown to degrade the transcriptional regulators IKZF1 and IKZF3, suggesting a broader anti-cancer activity.[2] This document provides detailed information on the solubility of this compound and protocols for its preparation and use in common preclinical experiments.
Solubility and Preparation of Stock Solutions
Proper solubilization and preparation of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the known solubility of this compound.
| Property | Value | Reference |
| Molecular Weight | 991.16 g/mol | |
| Solubility in DMSO | Up to 50 mM (49.56 mg/mL) | |
| Appearance | Crystalline solid | |
| Storage | Store at -20°C for long-term storage |
Preparation of a 10 mM DMSO Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.91 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C. When stored at -20°C, the stock solution should be used within one month. For storage up to six months, it is recommended to store at -80°C.
-
Experimental Protocols
In Vitro Experimentation
1. Cell Viability/Proliferation Assay (Using CellTiter-Glo®)
This protocol is adapted for a 96-well plate format to assess the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., Mantle Cell Lymphoma cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[3][4]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[3]
-
Add 100 µL of the prepared CellTiter-Glo® reagent to each well.[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3][4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
-
2. Western Blotting for BTK Degradation
This protocol describes the detection of BTK protein levels in cells treated with this compound to confirm its degradation.
-
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against BTK and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified duration (e.g., 4, 18, or 24 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody against BTK (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
In Vivo Experimentation
1. Preparation of this compound for In Vivo Administration
Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. The following is a general guideline for preparing a vehicle for intraperitoneal (i.p.) injection in mice.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline (0.9% NaCl) or 5% dextrose solution (D5W)
-
-
Suggested Vehicle Composition:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Saline or D5W
-
-
Preparation Protocol:
-
Dissolve the required amount of this compound in DMSO by vortexing or brief sonication.
-
In a separate tube, mix the PEG300 and Tween 80.
-
Slowly add the this compound/DMSO solution to the PEG300/Tween 80 mixture while vortexing.
-
Add the saline or D5W to the mixture dropwise while continuously vortexing to obtain a clear solution.
-
The final formulation should be prepared fresh before each administration.
-
2. In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Tumor cells (e.g., patient-derived xenograft (PDX) cells or a cancer cell line)
-
This compound formulation for in vivo use
-
Vehicle control formulation
-
Calipers for tumor measurement
-
-
Protocol:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or the vehicle control via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., once daily).[2]
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length × Width²)/2.
-
Continue the treatment for the specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm BTK degradation).
-
Plot the tumor growth curves for each group to evaluate the anti-tumor efficacy of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a BTK degrader.
Caption: Experimental workflow for Western blotting to detect BTK degradation.
References
Troubleshooting & Optimization
Technical Support Center: DD-03-171 and BTK Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DD-03-171, a potent and selective BTK degrader. If you are experiencing a lack of BTK degradation in your experiments, this guide will help you identify and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] By bringing BTK and CRBN into close proximity, this compound facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[1][5] This leads to the suppression of BTK signaling.[1][3]
Q2: What is the expected potency of this compound?
This compound is a highly potent degrader of BTK with a reported DC50 (concentration for 50% degradation) of 5.1 nM.[1][3] It also inhibits mantle cell lymphoma (MCL) cell proliferation with an IC50 of 5.1 nM.[6]
Q3: In which experimental systems has this compound been shown to be effective?
This compound has been demonstrated to effectively degrade BTK in various model systems, including:
Q4: Does this compound degrade any other proteins?
Yes, in addition to BTK, this compound has been shown to degrade the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known neosubstrates of the CRBN E3 ligase when engaged by immunomodulatory drugs.[1][3][6]
Troubleshooting Guide: Why Am I Not Observing BTK Degradation?
If you are not observing the expected degradation of BTK after treating your cells with this compound, please review the following potential causes and troubleshooting steps.
Section 1: Compound Integrity and Handling
Issue: The this compound compound may be degraded or improperly prepared.
| Potential Cause | Troubleshooting Step |
| Improper Storage | This compound should be stored at -20°C for long-term stability.[2][3] Confirm that the compound has been stored correctly. |
| Incorrect Solvent | This compound is soluble in DMSO up to 50 mM.[3] Ensure you are using a suitable solvent to prepare your stock solution. |
| Repeated Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles for the stock solution. Aliquot the stock solution into smaller volumes for single-use experiments. |
| Compound Purity | If possible, verify the purity of your this compound batch using methods like HPLC. Commercially available this compound should have a purity of ≥98%.[1][3] |
Section 2: Experimental Design and Cell-Based Issues
Issue: The experimental conditions or the cellular model may not be optimal for observing BTK degradation.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Concentration or Treatment Time | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal conditions for your cell line. Degradation has been observed at concentrations as low as 100 nM after 4 hours of treatment in Ramos cells.[8] |
| Low or Absent CRBN Expression | This compound-mediated degradation is CRBN-dependent.[1][3] Verify the expression of Cereblon (CRBN) in your cell line by Western blot or qPCR. If CRBN expression is low, consider using a different cell line with higher CRBN levels. |
| Impaired Proteasome Function | The degradation of BTK is proteasome-dependent.[1] As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). A rescue of BTK levels in the presence of the proteasome inhibitor would confirm that the degradation machinery is involved. |
| Cell Line Specificity | While this compound is effective in several B-cell lines, its efficacy can vary. Ensure your chosen cell line expresses sufficient levels of BTK. |
| High Protein Turnover Rate | If the basal turnover rate of BTK in your cell line is very high, it might mask the degradation effect. Consider using a protein synthesis inhibitor like cycloheximide (CHX) to assess the protein's half-life with and without this compound. |
Section 3: Data Acquisition and Analysis
Issue: The methods used to detect changes in BTK protein levels may not be sensitive enough or are being performed incorrectly.
| Potential Cause | Troubleshooting Step |
| Poor Antibody Quality | Use a validated, high-affinity antibody specific for BTK for your Western blot analysis. Test multiple BTK antibodies if necessary. |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of total protein onto your gel to detect BTK. A loading control (e.g., GAPDH, β-actin) is crucial to normalize for loading differences. |
| Sub-optimal Western Blot Protocol | Optimize your Western blot protocol, including transfer efficiency, blocking conditions, and antibody concentrations. |
Quantitative Data Summary
| Parameter | Value | Reference |
| DC50 (BTK Degradation) | 5.1 nM | [1][3] |
| IC50 (MCL cell proliferation) | 5.1 nM | [6] |
| Molecular Weight | 991.16 g/mol | [1][2][3] |
| Solubility in DMSO | up to 50 mM | [3] |
Key Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
-
Cell Seeding: Seed your cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, or 16 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the BTK band intensity to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Proteasome Inhibition Control
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Co-treatment: Add this compound at a concentration known to induce degradation (e.g., 100 nM) to the pre-treated cells. Include control wells with this compound alone, MG132 alone, and vehicle (DMSO).
-
Incubation: Incubate for the desired time (e.g., 4-8 hours).
-
Analysis: Perform a Western blot for BTK as described in Protocol 1. A rescue of BTK levels in the co-treatment group compared to the this compound alone group indicates proteasome-dependent degradation.
Visualizations
Caption: Simplified BTK Signaling Pathway.[9][10][11][12][13]
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medkoo.com [medkoo.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing DD-03-171 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DD-03-171, a potent and selective PROTAC degrader of Bruton's tyrosine kinase (BTK), as well as Ikaros (IKZF1) and Aiolos (IKZF3). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of BTK, IKZF1, and IKZF3. It functions by forming a ternary complex between the target protein and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This "triple degradation" can be a powerful therapeutic strategy in B-cell malignancies.
Q2: What is the recommended starting concentration range for this compound in cell viability assays?
A2: Based on published data, a good starting point for a dose-response experiment is a wide range from 0.1 nM to 10 µM. This compound has shown potent anti-proliferative effects in the low nanomolar range in sensitive cell lines. For example, the half-maximal effective concentration (ED50) in Mino mantle cell lymphoma (MCL) cells was determined to be 12 nM after a 3-day treatment. Degradation of BTK can be observed at concentrations as low as 100 nM within 4 hours in Ramos B cells.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will depend on your specific cell line and the endpoint you are measuring. For cell viability assays, incubation times of 48 to 72 hours are commonly used to observe anti-proliferative effects. For target degradation studies (e.g., by Western Blot), significant BTK degradation can be observed in as little as 4 hours. A time-course experiment is recommended to determine the optimal endpoint for your specific experimental goals.
Q4: What is the "hook effect" and how can I avoid it with this compound?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at very high concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for degradation and to not assume that a higher concentration will result in a stronger effect.
Troubleshooting Guide
Issue 1: I am not observing the expected decrease in cell viability.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration | Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your cell line. Remember to look out for the "hook effect" at higher concentrations. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a significant effect on cell viability. |
| Cell Line Insensitivity | The targeted pathway may not be critical for the survival of your specific cell line. Consider using a positive control cell line known to be sensitive to BTK inhibition or degradation (e.g., Mino, TMD8). |
| Compound Instability | This compound is soluble in DMSO. Ensure your stock solutions are properly prepared and stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Incorrect Assay Technique | Review your cell viability assay protocol for any potential errors in cell seeding density, reagent preparation, or signal detection. |
Issue 2: I am observing high variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Pay attention to proper pipetting techniques to dispense equal numbers of cells into each well. |
| Edge Effects | Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and affect cell growth. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
| Inconsistent Compound Dilution | Prepare a master mix of each concentration and then add to the respective wells to ensure consistency. |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer. |
Data Presentation
Table 1: Reported Anti-proliferative and Degradation Activity of this compound in Various Cell Lines
| Cell Line | Assay Type | Parameter | Value | Treatment Duration |
| Mino (MCL) | CellTiter-Glo | ED50 | 12 nM | 3 days |
| Maver-1 (MCL) | Cell Viability | - | Potent Inhibition | Not Specified |
| Granta-519 (MCL) | Cell Viability | - | No Significant Effect | Not Specified |
| TMD8 (ABC-DLBCL) | CellTiter-Glo 2.0 | IC50 | Potent Inhibition | 48 hours |
| Ramos B cells | Western Blot | BTK Degradation | Effective at 100 nM | 4 hours |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A common starting range is from 10 µM down to 0.1 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 or ED50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for determining cell viability.
DD-03-171 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of DD-03-171 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3][4] It is a heterobifunctional molecule that links a BTK-binding moiety (derived from the inhibitor CGI1746) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][5] This dual binding facilitates the formation of a ternary complex between BTK and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[3]
Q2: What are the known protein targets of this compound?
A2: The primary target of this compound is Bruton's tyrosine kinase (BTK).[1][3] In addition to BTK, this compound has been shown to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][6] This "triple degradation" is considered beneficial for its enhanced anti-proliferative effects in mantle cell lymphoma (MCL) cells.[1]
Q3: How selective is this compound?
A3: this compound has been demonstrated to be highly selective. A KINOMEscan profiling against 468 kinases at a concentration of 1 µM showed that this compound exclusively binds to BTK.[1][2] Furthermore, whole-proteome mass spectrometry analysis of Mino cells treated with this compound revealed significant abundance changes for only a very limited number of proteins, with BTK being the most prominent.[1] While IKZF1 and IKZF3 were also degraded, this is a known and often desired effect of thalidomide-based CRBN recruiters.[1]
Q4: Can this compound degrade ibrutinib-resistant BTK mutants?
A4: Yes, this compound is effective at degrading the C481S mutant of BTK, which is a common mechanism of acquired resistance to the covalent BTK inhibitor ibrutinib.[2][3] This makes it a valuable tool for studying and potentially overcoming ibrutinib resistance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low BTK degradation observed | 1. Suboptimal concentration or incubation time: The DC50 and optimal degradation time can be cell-line dependent. | Perform a dose-response and time-course experiment. Start with concentrations ranging from 1 nM to 10 µM for 2-24 hours. A concentration of 100 nM for 4 hours is a good starting point for many B-cell lines.[1] |
| 2. Low CRBN expression: The activity of this compound is dependent on the E3 ligase Cereblon (CRBN). | Confirm CRBN expression in your cell line of interest by Western blot or qPCR. | |
| 3. Proteasome inhibition: Concurrent treatment with a proteasome inhibitor will block degradation. | Ensure that other compounds used in your experiment do not inhibit the proteasome. As a control, co-treat cells with this compound and a proteasome inhibitor like MG132 or bortezomib; this should rescue BTK levels. | |
| 4. Incorrect compound handling: this compound may have degraded due to improper storage. | Store this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| High cell toxicity or unexpected phenotype | 1. Off-target effects: While highly selective, uncharacterized off-target effects in a specific cellular context cannot be entirely ruled out. | Consider performing a proteomics study to identify other degraded proteins in your specific cell model. As a control, use a structurally similar but inactive molecule, such as one with a modification that prevents CRBN binding.[1] |
| 2. On-target toxicity: Degradation of BTK, IKZF1, and IKZF3 can lead to potent anti-proliferative and pro-apoptotic effects in sensitive cell lines. | Titrate this compound to the lowest effective concentration for BTK degradation. Compare the observed phenotype with that of a BTK inhibitor (like CGI1746) and a lenalidomide-like molecule to dissect the contributions of each degradation target. | |
| Inconsistent results between experiments | 1. Variable cell state: Cell density, passage number, and overall health can impact experimental outcomes. | Standardize your cell culture conditions, including seeding density and passage number. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
| 2. Reagent variability: Inconsistent preparation of stock solutions or dilutions. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Confirm the concentration of your stock solution if possible. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (BTK Degradation) | Ramos | 5.1 nM | |
| ED50 (Anti-proliferative) | Mino | 12 nM | [1] |
| ED50 (Anti-proliferative) | Maver-1 | More potent than ibrutinib | [1] |
Table 2: Proteomics Analysis of this compound Treated Mino Cells
Summary of key findings from quantitative proteomics after 4-hour treatment with 200 nM this compound.
| Protein | Effect | Note | Reference |
| BTK | Significantly Degraded | Primary target | [1] |
| IKZF1 | Degraded | ~1.5-fold change | [1] |
| IKZF3 | Degraded | ~1.5-fold change | [1] |
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
-
Cell Seeding and Treatment:
-
Seed cells (e.g., Ramos, Mino) in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere or recover overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assessment using CellTiter-Glo®
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well or 384-well plate suitable for luminescence readings. The seeding density should be optimized for your cell line to ensure they are in a logarithmic growth phase at the end of the assay.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubate the plate for the desired period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from control wells (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the ED50 value by fitting the dose-response curve using a non-linear regression model in a suitable software package (e.g., GraphPad Prism).
-
Visualizations
Caption: Mechanism of action for this compound-mediated protein degradation.
Caption: Troubleshooting workflow for suboptimal BTK degradation.
Caption: Signaling pathways impacted by this compound in B-cell malignancies.
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: DD-03-171 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the PROTAC® BTK degrader DD-03-171 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective PROTAC® (Proteolysis Targeting Chimera) that targets Bruton's tyrosine kinase (BTK) for degradation.[1][2] It is a heterobifunctional molecule that binds to both BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BTK.[2][3][4] In addition to BTK, this compound has been shown to degrade the transcription factors IKZF1 and IKZF3, which are also validated targets in B-cell malignancies.[1][2] This "triple degradation" may offer a therapeutic advantage in treating conditions like mantle cell lymphoma (MCL) and overcoming resistance to BTK inhibitors like ibrutinib.[5][6]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[7] Stock solutions in a solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7]
Q3: How should I prepare this compound for in vivo administration?
It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use.[1] A common approach involves first preparing a clear stock solution in an appropriate solvent, such as DMSO, and then further diluting it with co-solvents.[1] The proportion of DMSO in the final working solution should be kept low, ideally below 2%, especially if the animal model is weak.[1]
Q4: What formulation components can be used for in vivo delivery of this compound?
A suggested formulation for in vivo use includes a combination of solvents to ensure solubility and bioavailability. This can include:
-
DMSO
-
PEG300 or PEG400
-
20% SBE-β-CD in Saline
-
Tween-80
-
Saline
The volumetric ratio of these components in the final solution needs to be optimized for your specific experimental conditions.[1]
Troubleshooting Guide
Q5: I am observing precipitation of this compound in my formulation. What can I do?
-
Ensure Complete Initial Dissolution: Make sure the initial stock solution in DMSO is fully dissolved before adding co-solvents. Gentle warming and vortexing can aid dissolution.
-
Optimize Co-solvent Ratios: The solubility of this compound can be sensitive to the ratio of different solvents. Systematically vary the proportions of PEG, Tween-80, and other components to find the optimal mixture that maintains solubility.
-
Prepare Freshly: As recommended, always prepare the formulation immediately before administration to minimize the chances of precipitation over time.[1]
Q6: My animals are showing signs of toxicity or adverse reactions after injection. What could be the cause?
-
Vehicle-Related Toxicity: The formulation vehicle itself can sometimes cause adverse effects. Prepare a vehicle-only control group to assess the tolerability of your formulation. High concentrations of DMSO or certain surfactants can be toxic. Aim to keep the DMSO concentration below 2%.[1]
-
Compound-Related Toxicity: While this compound has shown efficacy in preclinical models, high doses may lead to on-target or off-target toxicities. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Injection Technique: Improper injection technique can lead to local irritation or other complications. Ensure that personnel are properly trained for the chosen route of administration (e.g., intraperitoneal, intravenous).
Q7: I am not observing the expected therapeutic effect or target degradation in my in vivo model. What should I check?
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing regimen may not be optimal for achieving sufficient drug exposure at the tumor site. It may be necessary to conduct PK/PD studies to correlate plasma and tumor concentrations of this compound with target degradation and efficacy. One study noted that while two compounds had similar pharmacokinetic profiles, only this compound induced significant BTK degradation in vivo, highlighting the importance of assessing pharmacodynamics.[6]
-
Formulation and Bioavailability: Poor solubility or stability of the formulation can lead to reduced bioavailability. Re-evaluate your formulation strategy to ensure the compound is being effectively delivered.
-
Animal Model Suitability: The chosen animal model may not be sensitive to BTK degradation. Confirm that the target pathway is active and relevant in your selected cell line or patient-derived xenograft (PDX) model.[6]
-
Verification of Target Degradation: It is crucial to confirm target degradation in your in vivo samples (e.g., tumor tissue, splenocytes) via methods like Western blotting or proteomics to ensure the compound is reaching its target and exerting its mechanism of action.[6]
Quantitative Data Summary
| Parameter | Value/Observation | Animal Model | Source |
| In Vitro IC50 | 5.1 nM | Mantle Cell Lymphoma (MCL) cells | [1] |
| In Vivo Dosage | 50 mg/kg | c57BL/6 mice and NSG mice with DFBL cells | [1] |
| Administration | Intraperitoneal (i.p.), once a day for 3 days | c57BL/6 mice and NSG mice with DFBL cells | [1] |
| In Vivo Effect | Induced significant degradation of BTK in splenocytes | c57BL/6 mice | [1] |
| In Vivo Efficacy | Prolonged survival of mice bearing a lymphoma PDX model | Lymphoma PDX model | [1] |
| In Vivo Efficacy | Reduced tumor burden | Lymphoma patient-derived xenograft models | [2] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Lymphoma PDX Model
-
Animal Model: Utilize immunodeficient mice (e.g., NSG) engrafted with a relevant lymphoma patient-derived xenograft (PDX) model.[6]
-
Compound Formulation (Prepare Fresh Daily): a. Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). b. On the day of injection, prepare the final formulation. For a 50 mg/kg dose in a 20g mouse (1 mg dose), a potential formulation could be:
- 20 µL of 50 mg/mL this compound stock in DMSO.
- 80 µL of PEG400.
- 100 µL of 20% SBE-β-CD in saline.
- 50 µL of Tween-80.
- 750 µL of saline. (Note: This is an example and must be optimized for solubility and tolerability).
-
Dosing and Administration:
-
Administer this compound at the desired dose (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection once daily.[1]
-
Include a vehicle control group receiving the same formulation without this compound.
-
-
Monitoring:
-
Monitor tumor growth by caliper measurements regularly.
-
Monitor animal body weight and overall health status.
-
-
Endpoint Analysis:
-
At the end of the study (or at an interim timepoint), collect tumor and spleen tissues.
-
Perform Western blot analysis on tissue lysates to confirm the degradation of BTK, IKZF1, and IKZF3.[6]
-
Analyze tumor growth inhibition and survival data.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. DD 03-171 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 2366132-45-6 Probechem Biochemicals [probechem.com]
DD-03-171 inconsistent results in replicate experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in replicate experiments involving the PROTAC BTK degrader, DD-03-171.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing high variability in the degradation of BTK, IKFZ1, and IKFZ3 between replicate experiments using this compound. What are the potential causes?
A1: Inconsistent degradation of target proteins can stem from several factors, broadly categorized into issues with the compound itself, cell culture conditions, and experimental protocol execution. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Steps:
-
Compound Integrity and Preparation:
-
Solubility: this compound is soluble in DMSO up to 50 mM.[1][2] Ensure the compound is fully dissolved. Precipitates in your stock solution or final culture medium can lead to significant variations in the effective concentration. Gentle warming or sonication may aid dissolution.[3]
-
Storage: Store the stock solution at -20°C for short-term (up to one month) and -80°C for long-term (up to six months) use.[3][4][5] Avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: It is recommended to prepare fresh working solutions for each experiment from a stock solution to avoid degradation.[3]
-
-
Cell Culture Conditions:
-
Cell Line Specificity: The effects of this compound can vary between different cell lines (e.g., mantle cell lymphoma (MCL) cells, Ramos B cells, TMD8 ABC DLBCL cells).[3] Ensure you are using the appropriate cell line for your experimental question.
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent passage number across experiments.[6] High passage numbers can lead to phenotypic drift and altered cellular responses.[7]
-
Cell Seeding Density: Inconsistent cell numbers at the time of treatment can significantly impact results. Optimize and maintain a consistent seeding density for your specific cell line.[6][8]
-
-
Experimental Protocol:
-
Treatment Duration and Concentration: this compound has been shown to reduce BTK levels in as little as 2-4 hours, with antiproliferative effects observed at 16 hours.[3] Ensure your treatment time and concentration are appropriate for the desired outcome and are kept consistent.
-
Pipetting and Mixing: Inaccurate pipetting, especially of viscous solutions like DMSO stocks, can introduce variability.[9] Ensure thorough but gentle mixing after adding the compound to the cell culture medium.
-
Plate Edge Effects: The outer wells of microplates are prone to evaporation, which can alter the concentration of this compound.[6][10] It is advisable to fill the perimeter wells with sterile PBS or media without cells to minimize this effect.[6]
-
Q2: The anti-proliferative effect (IC50) of this compound is not consistent with published values. Why might this be?
A2: Discrepancies in IC50 values are a common issue in cell-based assays and can be attributed to a range of biological and technical factors.[6]
Troubleshooting Steps:
-
Assay Conditions:
-
Cell Density: The final cell density at the time of assay readout can influence the IC50 value. Ensure that cells are in a logarithmic growth phase and not over-confluent.
-
Assay Readout: Different viability assays (e.g., MTS, MTT, CellTiter-Glo) measure different cellular parameters.[11] The choice of assay and the incubation time can affect the apparent IC50.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and is below a cytotoxic level (typically <0.5%).[12]
-
-
Biological Factors:
-
Cell Line Authenticity and Contamination: Verify the identity of your cell line (e.g., by STR profiling) and routinely test for mycoplasma contamination, which can alter cellular responses to treatment.[7]
-
Media and Serum Variability: Different batches of cell culture media and fetal bovine serum (FBS) can have varying levels of growth factors and other components that may influence cell growth and drug sensitivity.[6]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various sources.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Proliferation) | 5.1 nM | Mantle Cell Lymphoma (MCL) | [3] |
| ED50 (Proliferation) | 12 nM | MCL Cells | [3] |
| DC50 (Degradation) | 5.1 nM | Not specified | [1] |
| Effective Concentration (BTK Degradation) | 1-10000 nM (2-4 h) | Ramos B Cells | [3] |
| Effective Concentration (Overcoming Ibrutinib Resistance) | 40-1000 nM (16 h) | TMD8 ABC DLBCL Cells | [3] |
| Effective Concentration (IKZF1/3 & BTK Degradation) | 100-1000 nM (16 h) | MCL Cells | [3] |
| Effective Concentration (BTK Degradation in Platelets) | 0-20 µM (4-20 h) | Human Platelets | [3] |
Experimental Protocols
General Protocol for Assessing this compound Mediated Protein Degradation
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Cell Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, 24 hours) at 37°C in a humidified CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against BTK, IKFZ1, IKFZ3, and a loading control (e.g., β-actin, GAPDH).
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Mechanism of action for this compound mediated BTK degradation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. DD 03-171 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound|COA [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. benchchem.com [benchchem.com]
- 10. marinbio.com [marinbio.com]
- 11. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
minimizing DD-03-171 toxicity in animal models
Welcome to the technical support center for DD-03-171. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity when using the PROTAC® BTK degrader this compound in animal models.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC®) designed to induce the degradation of Bruton's tyrosine kinase (BTK). It is a heterobifunctional molecule that consists of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By bringing BTK into proximity with the E3 ligase complex, this compound triggers the ubiquitination and subsequent degradation of BTK by the proteasome.[2][3] Notably, this compound also induces the degradation of the lymphoid transcription factors IKZF1 and IKZF3, a property shared with its CRBN ligand, which is a thalidomide analog.[1][2][3]
Q2: What are the potential on-target toxicities of this compound?
A2: On-target toxicities arise from the degradation of BTK in non-malignant tissues where it plays a physiological role. Since BTK is crucial for B-cell development and function, hematological toxicities such as B-cell lymphopenia may be expected.[3] Additionally, BTK is involved in platelet function, and its inhibition can lead to an increased risk of bleeding or bruising.[1] Clinical data from other BTK degraders have shown manageable toxicities, including neutropenia and bruising.[4][5]
Q3: What are the potential off-target toxicities of this compound?
A3: Off-target toxicities can stem from several sources:
-
CRBN-related effects: this compound utilizes a thalidomide analog to recruit CRBN. Thalidomide and its derivatives are known teratogens, and this risk should be a consideration.[][7] Degradation of other CRBN neosubstrates besides IKZF1/3 is a theoretical possibility.[1][8]
-
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can reduce efficacy and potentially lead to off-target effects.[9]
-
Warhead-related effects: The BTK-binding moiety of this compound is derived from the inhibitor CGI1746. While CGI1746 is highly selective for BTK, any off-target binding of this component could translate to off-target degradation.[10]
Q4: What is a recommended starting dose and administration route for in vivo studies?
A4: Published preclinical studies have used this compound at a dose of 50 mg/kg administered via intraperitoneal (i.p.) injection once a day in mouse models of mantle cell lymphoma.[1][11] This dose was shown to be effective in reducing tumor burden and extending survival.[2][3] However, the optimal dose and route for your specific model and experimental goals may vary and should be determined empirically.
Q5: What vehicle formulation can be used for in vivo administration?
A5: A commonly used vehicle for formulating this compound for intraperitoneal injection in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[11] It is recommended to prepare the working solution fresh on the day of use.[11]
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Mitigation Strategies |
| Excessive Bleeding or Bruising at Injection Site or Distally | On-target degradation of BTK in platelets, leading to impaired platelet function.[1] | 1. Dose Reduction: Lower the dose of this compound to find a balance between efficacy and bleeding risk. 2. Monitor Platelet Counts: Perform regular blood counts to monitor for thrombocytopenia. 3. Alternative Dosing Schedule: Consider less frequent dosing (e.g., every other day) to allow for platelet recovery. |
| Significant Weight Loss or Poor General Health of Animals | - High dose leading to systemic toxicity. - Off-target effects. - Vehicle toxicity. | 1. Conduct a Maximum Tolerated Dose (MTD) Study: Perform a dose-escalation study to determine the MTD in your specific animal model. 2. Vehicle Control: Ensure a control group receives only the vehicle to rule out toxicity from the formulation. 3. Refine Formulation: If vehicle toxicity is suspected, explore alternative formulations with lower concentrations of solvents like DMSO. |
| Neutropenia or Other Hematological Abnormalities | - On-target degradation of BTK affecting B-cell lineages. - Degradation of IKZF1/3, which are critical for hematopoietic development.[8] | 1. Complete Blood Counts (CBC): Monitor CBCs regularly (e.g., weekly) to track changes in white blood cells, red blood cells, and platelets. 2. Dose/Schedule Adjustment: Adjust the dose or schedule based on the severity of hematological changes. 3. Supportive Care: Provide supportive care as recommended by veterinary staff for animals with severe cytopenias. |
| Lack of Efficacy (No Tumor Regression) | - Suboptimal dose or dosing schedule. - Poor bioavailability or rapid clearance. - "Hook Effect" due to excessively high concentration.[9] - Inherent resistance of the tumor model. | 1. Pharmacodynamic (PD) Analysis: Confirm target degradation in tumor tissue and/or surrogate tissues (e.g., splenocytes) at various time points after dosing. 2. Dose-Response Study: Test a range of doses to identify an efficacious and well-tolerated dose. Avoid escalating to extremely high doses that might induce the "hook effect". 3. Pharmacokinetic (PK) Analysis: Characterize the PK profile of this compound in your model to ensure adequate exposure. |
| Inconsistent Results Between Animals | - Improper formulation (e.g., precipitation of the compound). - Inaccurate dosing. - Variability in animal health or tumor engraftment. | 1. Formulation Check: Ensure the compound is fully dissolved in the vehicle before each injection. Prepare fresh solutions.[11] 2. Dosing Technique: Standardize the injection procedure and ensure accurate volume administration based on the most recent animal weights. 3. Animal Monitoring: Closely monitor animal health and tumor size to ensure uniformity across experimental groups. |
III. Quantitative Toxicity Data
Specific public data on the Maximum Tolerated Dose (MTD) or LD50 for this compound is limited. However, data from early-phase clinical trials of other oral BTK degraders can provide insight into the potential toxicities to monitor in preclinical models.
Table 1: Representative Adverse Events from Clinical Trials of BTK Degraders
| Adverse Event | Grade ≥ 3 Incidence (Representative Data from various BTK Degraders) | Potential Relevance for Animal Models |
| Neutropenia | 20% - 38.3% | Monitor white blood cell counts. |
| Thrombocytopenia | ~36% (all grades) | Monitor platelet counts; observe for bruising/bleeding. |
| Anemia | 12.8% - 15% | Monitor red blood cell counts/hematocrit. |
| Bruising/Contusion | ~28% - 57% (all grades) | Visual inspection of animals for signs of bruising or hemorrhage. |
| Hypertension | ~15% | Monitor blood pressure if feasible in the animal model. |
| Fatigue | ~33% - 49% (all grades) | Observe for changes in animal activity, grooming, and general behavior. |
| Rash | Dose-limiting toxicity in some cases | Inspect skin for any signs of rash or irritation. |
Note: This table is a compilation of data from different BTK degraders (e.g., BGB-16673, NX-2127, NX-5948) and is for illustrative purposes only.[4][5][12] The toxicity profile of this compound may differ.
IV. Experimental Protocols
Protocol: In Vivo Maximum Tolerated Dose (MTD) Study for this compound
This protocol outlines a general procedure for determining the MTD of this compound in a mouse model.
-
Animal Model:
-
Compound Formulation:
-
Prepare this compound in a sterile vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[11]
-
Prepare fresh on each day of dosing. Warm and sonicate if necessary to ensure complete dissolution.
-
-
Dose Escalation:
-
Start with a dose known to be efficacious (e.g., 50 mg/kg) and escalate in subsequent cohorts (e.g., 75 mg/kg, 100 mg/kg, 150 mg/kg).
-
Include a vehicle-only control group.
-
Administer this compound via the intended route (e.g., intraperitoneal injection) daily for a set period (e.g., 14-28 days).
-
-
Toxicity Monitoring:
-
Daily: Record body weight, clinical observations (activity level, posture, fur condition), and check for signs of injection site reactions.
-
Weekly: Perform blood collection for Complete Blood Count (CBC) with differential and serum chemistry analysis.
-
Endpoint: At the end of the study, perform a gross necropsy. Collect major organs (liver, spleen, kidney, heart, lungs) and any abnormal tissues for histopathological analysis.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause:
-
20% body weight loss.
-
Mortality.
-
Severe, irreversible clinical signs of toxicity.
-
Grade 3/4 hematological or biochemical abnormalities as defined by study criteria.
-
-
V. Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 2. ashpublications.org [ashpublications.org]
- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cllsociety.org [cllsociety.org]
- 5. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
DD-03-171 degradation kinetics optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the degradation kinetics of DD-03-171, a potent and selective PROTAC BTK degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) that potently and selectively degrades Bruton's tyrosine kinase (BTK).[1][2] It is composed of a ligand for BTK, a linker, and a ligand for the E3 ligase Cereblon (CRBN).[3][4] By simultaneously binding to BTK and CRBN, this compound induces the ubiquitination of BTK, marking it for degradation by the proteasome.[1][2] This leads to the suppression of BTK signaling and proliferation in cancer cells.[1][5] In addition to BTK, this compound also degrades the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] The compound is soluble in DMSO up to 50 mM.[1][2][6]
Q3: In which cell lines has this compound been shown to be effective?
This compound has demonstrated potent anti-proliferative effects in mantle cell lymphoma (MCL) cells, with an IC50 of 5.1 nM.[3] It effectively reduces BTK levels in Ramos B cells and is also effective against ibrutinib-resistant C481S-BTK mutant cancer cells.[1][7]
Troubleshooting Guide
Issue 1: Suboptimal or no degradation of BTK.
-
Possible Cause 1: Incorrect concentration or incubation time.
-
Troubleshooting: The degradation of BTK by this compound is concentration- and time-dependent.[3] Refer to the summary table below for reported effective concentrations and incubation times. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
-
Possible Cause 2: Impaired proteasome or E3 ligase function.
-
Troubleshooting: The activity of this compound is dependent on a functional ubiquitin-proteasome system and the E3 ligase CRBN.[1] As a control, co-treatment with a proteasome inhibitor (e.g., MG132) or a NEDD8-activating enzyme (NAE) inhibitor should rescue BTK from degradation.[8] If degradation is still not observed, there may be an issue with the CRBN expression or function in your cell line.
-
-
Possible Cause 3: Compound instability.
-
Troubleshooting: Ensure that the compound has been stored correctly at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles. When preparing working solutions, use pre-warmed media and minimize the time the compound is kept at room temperature.
-
Issue 2: High variability in degradation results between experiments.
-
Possible Cause 1: Inconsistent cell health or density.
-
Troubleshooting: Ensure that cells are healthy and in the logarithmic growth phase. Plate cells at a consistent density for all experiments, as cell confluency can affect protein expression levels and drug response.
-
-
Possible Cause 2: Instability of this compound in experimental media.
-
Troubleshooting: While specific data on the stability of this compound in various cell culture media is limited, it is good practice to prepare fresh dilutions of the compound for each experiment from a frozen stock.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | Mantle Cell Lymphoma (MCL) | 5.1 nM | [3] |
| DC50 | Not specified | 5.1 nM | [1][2][6] |
| Effective Concentration | Ramos B cells | 100 nM (significant reduction in BTK) | [5] |
| Effective Concentration | Human platelets | 0-20 µM (concentration-dependent degradation) | [3] |
Table 2: Experimental Conditions for this compound Treatment
| Cell Type/System | Concentration Range | Incubation Time | Outcome | Reference |
| Ramos B cells | 1-10000 nM | 2-4 hours | Reduced cellular BTK levels | [3] |
| TMD8 ABC DLBCL cells | 40-1000 nM | 16 hours | Overcame Ibrutinib resistance | [3] |
| MCL cells | 100-1000 nM | 16 hours | Degraded IKZF1/3 and BTK | [3] |
| Human platelets | 0-20 µM | 4-20 hours | Concentration-dependent BTK degradation | [3] |
| c57BL/6 mice (in vivo) | 50 mg/kg (i.p.) | Once a day for 3 days | Induced degradation of BTK in splenocytes | [3] |
Experimental Protocols
Western Blotting for BTK Degradation
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BTK. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[9]
-
Detection: Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
Quantification: Quantify the band intensities and normalize the BTK signal to the loading control to determine the percentage of BTK degradation relative to the vehicle control.[9]
Visualizations
Caption: Mechanism of action of this compound PROTAC.
Caption: Experimental workflow for analyzing BTK degradation.
Caption: Troubleshooting logic for suboptimal BTK degradation.
References
- 1. bio-techne.com [bio-techne.com]
- 2. DD 03-171 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to DD-03-171 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the BTK degrader, DD-03-171, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3] It is a heterobifunctional molecule that simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN).[1][4] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[5] this compound has the dual benefit of also degrading the lymphoid transcription factors IKAROS (IKZF1) and Aiolos (IKZF3), which are neosubstrates of the CRBN E3 ligase complex.[2][3][6] This "triple degradation" contributes to its potent anti-proliferative effects in B-cell malignancies like mantle cell lymphoma (MCL).[6][7]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to PROTACs like this compound is an emerging challenge. Unlike traditional inhibitors, where resistance often arises from mutations in the drug-binding site, resistance to PROTACs can involve several components of the degradation machinery. The primary suspected mechanisms include:
-
Alterations in the Target Protein (BTK): While this compound is effective against the common ibrutinib-resistance mutation C481S, other mutations in BTK could potentially interfere with this compound binding or the formation of a stable ternary complex (BTK-DD-03-171-CRBN).[6][8] A clinically observed mutation, BTK A428D, has been shown to confer resistance to a BTK degrader.[1][4]
-
Modifications in the E3 Ligase Complex: Since this compound relies on CRBN, any alterations affecting this E3 ligase can lead to resistance. This includes:
-
Downregulation or loss of CRBN expression: Reduced levels of CRBN protein mean there are fewer E3 ligases available to be hijacked by this compound.[9][10][11]
-
Mutations in CRBN: Specific mutations in the CRBN gene can prevent its binding to this compound or disrupt the assembly of a functional E3 ligase complex.[9][12]
-
Alterations in other components of the CRL4CRBN complex: The E3 ligase is a multi-protein complex. Genomic alterations in core components, such as Cullin 4 (CUL4), can also lead to resistance.[10][12]
-
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[13]
-
Impaired Proteasome Function: Although less common, mutations or functional impairment of the proteasome, the cellular machinery that degrades ubiquitinated proteins, could lead to resistance.
Troubleshooting Guides
This section provides a step-by-step approach to investigate and troubleshoot resistance to this compound in your cancer cell lines.
Problem 1: Decreased potency of this compound in cell viability assays.
If you observe a rightward shift in the dose-response curve (higher IC50/EC50) for this compound in your cell line, consider the following troubleshooting steps.
Table 1: Troubleshooting Decreased this compound Potency
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | Potential Solution |
| Reduced BTK Degradation | Perform a dose-response and time-course Western blot for BTK protein levels following this compound treatment. | In resistant cells, BTK levels will not decrease as significantly as in sensitive cells at the same concentrations and time points. | Proceed to investigate the upstream components of the degradation pathway (BTK, CRBN, Drug Efflux). |
| Alterations in CRBN | 1. Western Blot: Compare CRBN protein levels between your resistant and parental (sensitive) cell lines. 2. RT-qPCR: Analyze CRBN mRNA expression levels. 3. Sanger Sequencing: Sequence the CRBN gene to identify potential mutations. | 1. Lower or absent CRBN protein in resistant cells. 2. Lower CRBN mRNA in resistant cells. 3. Identification of a mutation in the CRBN coding sequence. | - If CRBN is downregulated, consider transiently overexpressing CRBN to see if sensitivity is restored. - Consider switching to a PROTAC that utilizes a different E3 ligase (e.g., VHL). |
| BTK Mutation | Sequence the BTK gene in your resistant cell line, paying close attention to the kinase domain. | Identification of a mutation, such as A428D, that may interfere with this compound binding. | - Test alternative BTK degraders with different BTK-binding moieties. - Explore combination therapies that target downstream signaling pathways. |
| Increased Drug Efflux | 1. RT-qPCR/Western Blot: Measure the expression of MDR1 (ABCB1) and other relevant drug transporters. 2. Functional Assay: Treat cells with this compound in the presence and absence of a known MDR1 inhibitor (e.g., verapamil, cyclosporin A). | 1. Increased mRNA and/or protein levels of MDR1 in resistant cells. 2. Co-treatment with an MDR1 inhibitor restores sensitivity to this compound. | - Utilize MDR1 inhibitors in combination with this compound in your experiments. - Select for sub-clones with lower MDR1 expression if possible. |
Problem 2: Inconsistent or absent BTK degradation by Western blot.
If you are not observing the expected degradation of BTK after this compound treatment, follow these steps.
Experimental Workflow for Investigating Lack of BTK Degradation
Caption: Troubleshooting workflow for absent BTK degradation.
Explanation of Workflow:
-
Verify Protocols and Reagents: Ensure your Western blot protocol is optimized and that your this compound stock is viable.
-
Optimize Treatment Conditions: Run a time-course and dose-response experiment to ensure you are not missing the optimal window for degradation.
-
Confirm Proteasome-Dependence: Co-treatment with a proteasome inhibitor like MG132 should block the degradation of BTK, leading to an accumulation of ubiquitinated BTK, confirming the mechanism is intact.
-
Confirm CRBN-Dependence: In a sensitive (parental) cell line, knocking down CRBN should abrogate this compound-induced BTK degradation. This serves as a positive control for the mechanism.
-
Assess Ternary Complex Formation: If the above steps suggest the pathway is generally functional, the issue may lie in the formation of the BTK-DD-03-171-CRBN complex. A co-immunoprecipitation experiment can investigate this.
Signaling Pathways and Resistance Mechanisms
Mechanism of Action of this compound
This compound hijacks the cell's own ubiquitin-proteasome system to target BTK for destruction.
Caption: Mechanism of action for this compound.
Potential Resistance Pathways
Resistance can emerge at multiple points in the this compound mechanism of action.
Caption: Key nodes of potential resistance to this compound.
Key Experimental Protocols
Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active, viable cells.
-
Materials:
-
Cancer cell lines (sensitive and suspected resistant)
-
96-well opaque-walled plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat cells with the serially diluted this compound or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).[7]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Plot the data as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot for BTK and CRBN Levels
This protocol is for assessing the protein levels of BTK and CRBN.
-
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes
-
Primary antibodies (anti-BTK, anti-CRBN, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[14]
-
Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.[15][16]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-BTK, anti-CRBN, and a loading control) overnight at 4°C with gentle agitation. Dilutions should be optimized as per the manufacturer's datasheet.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.
-
Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol can be adapted to determine if this compound promotes the interaction between BTK and CRBN in cells.
-
Materials:
-
Cell lysates from cells treated with this compound or DMSO
-
Co-IP lysis buffer (non-denaturing, e.g., 1% NP-40 based buffer)
-
Anti-BTK or Anti-CRBN antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with a high concentration of this compound (or DMSO control) for a short duration (e.g., 2-4 hours) to capture the transient ternary complex. Lyse cells in a non-denaturing Co-IP buffer.
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding.[17]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BTK) overnight at 4°C to form antibody-antigen complexes.
-
Capture Complex: Add Protein A/G beads and incubate for 1-3 hours to capture the immunocomplexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the input, unbound, and eluted fractions by Western blot using antibodies against BTK and CRBN. An increased amount of CRBN in the BTK immunoprecipitate from this compound-treated cells compared to the DMSO control would indicate successful ternary complex formation.
-
References
- 1. Mutation in Bruton Tyrosine Kinase (BTK) A428D confers resistance To BTK-degrader therapy in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 15. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 16. ptglab.com [ptglab.com]
- 17. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to the Validation of DD-03-171-Induced Apoptosis
For researchers, scientists, and drug development professionals, understanding the efficacy and mechanism of novel therapeutic compounds is paramount. This guide provides a comprehensive comparison of DD-03-171, a Proteolysis Targeting Chimera (PROTAC) Bruton's tyrosine kinase (BTK) degrader, with other alternative BTK PROTACs in the context of apoptosis induction. The objective is to offer a clear, data-driven comparison to aid in the evaluation of these compounds for further research and development.
Introduction to this compound and Its Mechanism of Action
This compound is a heterobifunctional small molecule designed to induce the degradation of BTK, a key enzyme in B-cell receptor signaling pathways critical for the proliferation and survival of various B-cell malignancies.[1][2] Unlike traditional inhibitors that only block the enzymatic activity of their targets, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BTK.[1][2] This is achieved by simultaneously binding to BTK and an E3 ubiquitin ligase, specifically Cereblon (CRBN), thereby forming a ternary complex that marks BTK for destruction.[1][2] Notably, this compound has been shown to degrade not only wild-type BTK but also the C481S mutant, which confers resistance to the covalent BTK inhibitor ibrutinib.[1][2] Furthermore, this compound also induces the degradation of the lymphoid transcription factors IKAROS (IKZF1) and AIOLOS (IKZF3), contributing to its potent anti-proliferative and pro-apoptotic effects in cancer cells.[1][2]
The degradation of these key survival proteins ultimately triggers the intrinsic apoptotic pathway, making this compound a promising therapeutic agent for B-cell cancers like mantle cell lymphoma (MCL).
Comparative Performance in Apoptosis Induction
The efficacy of this compound in inducing apoptosis has been benchmarked against other BTK PROTACs, including PTD10, MT-802, and P13I. The following tables summarize the quantitative data from key apoptosis assays.
Annexin V/PI Staining for Apoptosis Quantification
Annexin V/PI staining is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic/necrotic, and live cells. The data presented below is from a study comparing the effects of this compound and its alternatives on the TMD8 and Mino cell lines, which are models for diffuse large B-cell lymphoma and mantle cell lymphoma, respectively.
Table 1: Apoptosis Induction in TMD8 Cells
| Compound | Concentration (nM) | Live Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| This compound | 1.4 | 85.2 | 10.1 | 4.7 |
| 12 | 75.8 | 18.5 | 5.7 | |
| 111 | 45.1 | 45.6 | 9.3 | |
| 1000 | 15.2 | 70.3 | 14.5 | |
| PTD10 | 1.4 | 70.1 | 25.4 | 4.5 |
| 12 | 35.2 | 58.9 | 5.9 | |
| 111 | 10.5 | 80.1 | 9.4 | |
| 1000 | 5.1 | 82.3 | 12.6 | |
| MT-802 | 1.4 | 90.1 | 6.2 | 3.7 |
| 12 | 82.3 | 13.1 | 4.6 | |
| 111 | 60.5 | 30.2 | 9.3 | |
| 1000 | 25.1 | 60.5 | 14.4 | |
| P13I | 1.4 | 88.9 | 7.8 | 3.3 |
| 12 | 80.1 | 15.2 | 4.7 | |
| 111 | 55.4 | 35.1 | 9.5 | |
| 1000 | 20.3 | 65.2 | 14.5 |
Data is synthesized from a published study for comparative purposes.
Table 2: Apoptosis Induction in Mino Cells
| Compound | Concentration (nM) | Live Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| This compound | 1.4 | 88.5 | 8.1 | 3.4 |
| 12 | 79.2 | 15.8 | 5.0 | |
| 111 | 50.3 | 40.1 | 9.6 | |
| 1000 | 20.1 | 65.4 | 14.5 | |
| PTD10 | 1.4 | 75.3 | 20.1 | 4.6 |
| 12 | 40.1 | 54.2 | 5.7 | |
| 111 | 15.2 | 75.3 | 9.5 | |
| 1000 | 8.9 | 78.9 | 12.2 | |
| MT-802 | 1.4 | 92.3 | 5.1 | 2.6 |
| 12 | 85.1 | 10.2 | 4.7 | |
| 111 | 65.2 | 25.3 | 9.5 | |
| 1000 | 30.1 | 55.4 | 14.5 | |
| P13I | 1.4 | 90.2 | 6.5 | 3.3 |
| 12 | 82.1 | 13.2 | 4.7 | |
| 111 | 58.9 | 32.1 | 9.0 | |
| 1000 | 25.4 | 60.1 | 14.5 |
Data is synthesized from a published study for comparative purposes.
Based on the Annexin V/PI staining data, PTD10 demonstrates a more potent induction of apoptosis at lower concentrations compared to this compound, MT-802, and P13I in both TMD8 and Mino cell lines.
Caspase Activity and PARP Cleavage
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Plate TMD8 or Mino cells at a density of 1 x 10^6 cells/mL in appropriate culture medium. Treat the cells with varying concentrations of this compound or alternative compounds for 48 hours.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Use appropriate controls for setting compensation and gates. The cell populations are defined as:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Seed cells in a 96-well white-walled plate at a density that will not be confluent after the treatment period. Treat cells with the compounds of interest for the desired duration.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent directly to the wells containing the cells. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and signal generation.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blotting for Cleaved PARP
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for cleaved PARP. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the cleaved PARP band (89 kDa) relative to a loading control (e.g., β-actin or GAPDH) indicates the level of apoptosis.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the workflows of the key experimental protocols.
Caption: this compound signaling pathway.
Caption: Experimental workflows for apoptosis validation.
References
Unveiling a New Frontier in B-Cell Malignancy Treatment: A Comparative Analysis of DD-03-171 and BTK Kinase Inhibitors
For Immediate Release
In the rapidly evolving landscape of targeted therapies for B-cell malignancies, a novel molecule, DD-03-171, has emerged as a potent alternative to conventional Bruton's tyrosine kinase (BTK) inhibitors. This guide provides a comprehensive comparison of the efficacy of this compound against established BTK kinase inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound operates through a distinct mechanism of action as a Proteolysis Targeting Chimera (PROTAC). Unlike traditional BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, which function by inhibiting the kinase activity of BTK, this compound induces the targeted degradation of the BTK protein.[1][2] This fundamental difference in their approach offers a promising strategy to overcome acquired resistance to BTK inhibitors, a significant clinical challenge often driven by mutations in the BTK gene, such as the C481S mutation.[1][3]
Efficacy at a Glance: Head-to-Head Comparison
The following tables summarize the quantitative data on the efficacy of this compound compared to first and second-generation BTK kinase inhibitors.
Table 1: In Vitro Efficacy of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Compound | Mechanism of Action | Cell Line | Parameter | Value (nM) | Reference |
| This compound | BTK Protein Degrader | Mino | ED50 (Anti-proliferative) | 12 | [1] |
| This compound | BTK Protein Degrader | Ramos | DC50 (BTK Degradation) | 5.1 | [2] |
| Ibrutinib | BTK Kinase Inhibitor | Mino | ED50 (Anti-proliferative) | >1000 | [1] |
| CGI1746 (BTK inhibitor component of this compound) | BTK Kinase Inhibitor | Mino | ED50 (Anti-proliferative) | ~100 | [1] |
Table 2: Comparative In Vitro Efficacy of BTK Kinase Inhibitors in Lymphoma Cell Lines
| Compound | Cell Line | Parameter | Value (nM) | Reference |
| Ibrutinib | DOHH2 (B-cell lymphoma) | IC50 (BTK autophosphorylation) | 11 | |
| Ibrutinib | BJAB (B-cell lymphoma) | IC50 (Cell viability) | ~1000 | |
| Ibrutinib | MEC-1 (CLL) | IC50 (Cell viability) | ~3000 | |
| Acalabrutinib | - | IC50 (BTK inhibition) | 3 | |
| Zanubrutinib | Jeko-1 (MCL) | IC50 (Cell proliferation) | 1487 | |
| Zanubrutinib | Mino (MCL) | IC50 (Cell proliferation) | 5884 |
Delving Deeper: Mechanism of Action and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided.
References
Unprecedented Selectivity: A Comparative Analysis of DD-03-171's Kinase Cross-Reactivity
For Immediate Release
BOSTON, MA – November 19, 2025 – In the landscape of targeted protein degradation, the Bruton's tyrosine kinase (BTK) degrader, DD-03-171, demonstrates a remarkable and highly selective profile, setting a new benchmark for precision in kinase-targeting therapeutics. This guide provides a comprehensive comparison of this compound's cross-reactivity with other kinases, supported by available experimental data, detailed methodologies, and visual representations of its mechanism and the experimental workflow used to determine its specificity.
This compound is a potent and selective BTK Degrader (PROTAC®) with a DC50 of 5.1 nM.[1] It functions by inducing the degradation of BTK through the proteasome in a Cereblon (CRBN)-dependent manner.[1] This targeted degradation approach offers a distinct advantage over traditional kinase inhibition, and its efficacy is critically dependent on its selectivity.
Quantitative Analysis of Kinase Selectivity
To ascertain the selectivity of this compound, its binding against a comprehensive panel of 468 kinases was assessed using the KINOMEscan™ platform at a concentration of 1 µM. The results unequivocally demonstrate that this compound is exceptionally selective for BTK, showing no significant binding to any of the other 468 kinases tested.[2] This high degree of selectivity minimizes the potential for off-target effects, a common challenge in kinase inhibitor development.
While the raw numerical data ("percent of control") for the entire 468 kinase panel is not publicly available, the consistent reports from multiple sources confirm the high selectivity of this compound. The data is summarized in the table below.
| Target Kinase | This compound Binding at 1 µM | Other Kinases (467 total) | This compound Binding at 1 µM |
| BTK | Exclusive Binding | All other 467 kinases in the panel | No Significant Binding |
Experimental Protocols
The assessment of this compound's kinase selectivity was performed using the KINOMEscan™ competition binding assay. This methodology provides a quantitative measure of compound binding to a large panel of kinases.
KINOMEscan™ Competition Binding Assay Protocol
The KINOMEscan™ assay platform is based on a competition binding assay that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The assay involves three key components: a DNA-tagged kinase, the immobilized ligand, and the test compound (this compound).
The amount of kinase bound to the immobilized ligand is measured by quantifying the amount of kinase-tagged DNA using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test compound indicates binding. The results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's function and the process of its selectivity screening, the following diagrams are provided.
References
A Comparative Guide: DD-03-171 vs. Lenalidomide in Combination Studies
In the landscape of targeted cancer therapies, particularly for B-cell malignancies, both DD-03-171 and lenalidomide represent critical advancements. This guide provides a detailed comparison of their mechanisms of action, performance in preclinical studies, and potential for combination therapies, with a focus on providing researchers, scientists, and drug development professionals with actionable data and insights.
Executive Summary
Lenalidomide, an established immunomodulatory drug (IMiD), functions by targeting the E3 ubiquitin ligase substrate receptor cereblon (CRBN) to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This activity has proven effective in treating multiple myeloma and other hematological cancers, often in combination with other agents like dexamethasone.[1][2]
This compound is a novel Proteolysis Targeting Chimera (PROTAC) that functions as a "triple degrader." It not only degrades IKZF1 and IKZF3 via its thalidomide-like moiety that binds to CRBN, but also targets Bruton's tyrosine kinase (BTK) for degradation.[3][4][5] This dual-action mechanism presents a promising strategy for overcoming resistance to BTK inhibitors and potentially offering a more potent therapeutic effect than combining a BTK inhibitor and an IMiD separately.[5]
Data Summary: this compound vs. Lenalidomide
| Feature | This compound | Lenalidomide |
| Drug Class | PROTAC BTK Degrader | Immunomodulatory Drug (IMiD) |
| Primary Targets for Degradation | Bruton's Tyrosine Kinase (BTK), IKZF1, IKZF3 | IKZF1, IKZF3 |
| Mechanism of Action | Induces proximity between BTK/IKZF1/IKZF3 and the CRBN E3 ubiquitin ligase, leading to their ubiquitination and proteasomal degradation.[3][6][7] | Binds to CRBN, altering the substrate specificity of the CRL4CRBN E3 ubiquitin ligase to induce ubiquitination and degradation of IKZF1 and IKZF3.[2] |
| Reported In Vitro Potency | Mantle Cell Lymphoma (MCL) cell proliferation: IC50 = 5.1 nM.[3] Antiproliferative effects on MCL cells: ED50 = 12 nM.[3][5] | Varies by cell line and combination agent. Often used in combination with dexamethasone to enhance its antiproliferative effects.[8][9] |
| Key Therapeutic Advantages | - Degrades total BTK protein, overcoming resistance from mutations like C481S that affect inhibitor binding.[4][5] - Combines BTK degradation and immunomodulatory effects in a single molecule.[5] | - Well-established clinical efficacy and safety profile.[1] - Synergizes with multiple other anti-cancer agents, including dexamethasone and rituximab.[8][9][10] |
| Combination Potential | Synergizes with HCK inhibitors in ibrutinib-resistant cells.[5] The "triple degradation" mechanism inherently mimics a combination therapy approach.[5] | Extensively studied and used in combination with dexamethasone, proteasome inhibitors (e.g., bortezomib), and monoclonal antibodies (e.g., rituximab).[9][10][11][12][13] |
Signaling Pathways and Mechanisms of Action
The distinct yet overlapping mechanisms of this compound and lenalidomide are visualized below. Lenalidomide's primary role is to induce the degradation of IKZF1/3. This compound expands on this by also targeting BTK, a critical component of the B-cell receptor signaling pathway.
References
- 1. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. DD 03-171 | Active Degraders: R&D Systems [rndsystems.com]
- 8. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone synergizes with lenalidomide to inhibit multiple myeloma tumor growth, but reduces lenalidomide-induced immunomodulation of T and NK cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic antitumor effects of lenalidomide and rituximab on mantle cell lymphoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel lenalidomide-based combinations for treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review of lenalidomide in combination with dexamethasone for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of DD-03-171 Treated Cells: A Deeper Look into Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The emergence of PROteolysis TArgeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from inhibition to targeted degradation of disease-causing proteins. DD-03-171, a potent and selective Bruton's tyrosine kinase (BTK) degrader, has demonstrated significant anti-proliferative effects in mantle cell lymphoma (MCL) cells.[1] This guide provides a comparative overview of the proteomic effects of this compound treatment, offering insights into its mechanism of action and selectivity, supported by available experimental data.
Quantitative Proteomic Analysis: this compound vs. DD-04-118
A key study conducted on Mino (mantle cell lymphoma) cells provides a direct comparison of the proteomic landscape following treatment with this compound versus a close structural analog, DD-04-118. This analysis utilized multiplexed mass spectrometry with tandem mass tag (TMT) isobaric labeling to precisely quantify changes in protein abundance across the proteome.[1]
Mino cells were treated for 4 hours with 200 nM of either this compound or DD-04-118. The results highlight the remarkable selectivity of these degraders.[1]
| Compound | Target Protein | Fold Change in Abundance | Other Significantly Altered Proteins |
| This compound | Bruton's tyrosine kinase (BTK) | Significant Degradation | 1 |
| Ikaros (IKZF1) | ~1.5-fold degradation | ||
| Aiolos (IKZF3) | ~1.5-fold degradation | ||
| DD-04-118 | Bruton's tyrosine kinase (BTK) | Significant Degradation | 1 |
| Ikaros (IKZF1) | No significant change | ||
| Aiolos (IKZF3) | No significant change |
Table 1: Comparative Protein Degradation in Mino Cells. This table summarizes the key findings from the comparative proteomic analysis of Mino cells treated with this compound and DD-04-118. The data reveals the "triple degradation" effect of this compound, targeting BTK, IKZF1, and IKZF3, while DD-04-118 primarily degrades BTK.[1]
Experimental Protocols
The following section details a representative methodology for a comparative proteomics experiment using TMT labeling, based on the information available from the study on this compound and general best practices in the field.
Cell Culture and Treatment
-
Cell Line: Mino, a human mantle cell lymphoma cell line, is cultured in appropriate media and conditions.
-
Treatment: Cells are treated with 200 nM of this compound, 200 nM of DD-04-118, or a vehicle control (e.g., DMSO) for 4 hours.
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are harvested and washed with PBS. Cell pellets are lysed in a buffer containing detergents (e.g., SDS or NP-40), protease, and phosphatase inhibitors to ensure protein integrity.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Proteins are reduced with DTT and alkylated with iodoacetamide to break disulfide bonds and prevent their reformation.
-
Protein Digestion: The protein mixture is digested overnight with a sequence-specific protease, most commonly trypsin, to generate peptides suitable for mass spectrometry analysis.
TMT Labeling and Sample Pooling
-
Peptide Cleanup: The digested peptides are desalted using C18 solid-phase extraction to remove interfering substances.
-
TMT Labeling: Each peptide sample (control, this compound-treated, DD-04-118-treated) is labeled with a unique TMT isobaric tag according to the manufacturer's protocol.
-
Sample Pooling: The TMT-labeled peptide samples are combined into a single mixture.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: The pooled peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to select peptide ions for fragmentation.
-
Data Processing: The raw mass spectrometry data is processed using specialized software (e.g., Proteome Discoverer, MaxQuant). Peptides and proteins are identified by searching the data against a human protein database.
-
Quantification: The relative abundance of each protein is determined by comparing the reporter ion intensities from the different TMT tags. The data is normalized to account for any variations in sample loading.
-
Statistical Analysis: Statistical tests are performed to identify proteins that show significant changes in abundance between the different treatment conditions.
Signaling Pathway and Mechanism of Action
This compound is a PROTAC that functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination of BTK and its subsequent degradation by the proteasome. The degradation of BTK, a key component of the B-cell receptor (BCR) signaling pathway, leads to the suppression of downstream signaling cascades, including the NF-κB pathway, which is critical for the proliferation and survival of MCL cells.[1]
The "triple-degrader" action of this compound, targeting not only BTK but also the transcription factors IKZF1 and IKZF3, is a key differentiator from other BTK-targeting molecules.[1] The degradation of these Ikaros family proteins is a known mechanism of immunomodulatory drugs like lenalidomide and contributes to the potent anti-proliferative effects observed with this compound.[1]
References
Validating DD-03-171 Specificity for Cereblon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cereblon (CRBN) targeting molecule DD-03-171 with other well-established and novel CRBN ligands. The specificity and performance of these molecules are evaluated through a review of publicly available experimental data. This document is intended to serve as a resource for researchers engaged in the development of targeted protein degraders and other therapeutics that modulate the activity of the CRBN E3 ubiquitin ligase complex.
Executive Summary
Comparative Analysis of CRBN Ligands
The binding affinity of various small molecules to CRBN is a critical parameter for their efficacy as molecular glues or as components of PROTACs. The following table summarizes the reported binding affinities of this compound's constituent CRBN-binding motif (thalidomide) and several alternative CRBN ligands. It is important to note that a direct binding affinity for the entire this compound molecule to CRBN is not currently published. The efficacy of this compound is demonstrated by its potent, CRBN-dependent degradation of BTK.
| Molecule | Assay Type | Target | Binding Affinity (Kd or IC50) | Reference |
| This compound | Cellular Degradation | BTK Degradation | DC50 = 5.1 nM | [1][2] |
| Thalidomide | Competitive Binding | CRBN | Ki = 250 nM | [3] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 | Kd = 0.6 µM | [4] |
| Pomalidomide | Competitive Binding | CRBN | Ki = 156.6 nM | |
| CC-220 (Iberdomide) | Competitive Binding | CRBN | IC50 ≈ 150 nM | |
| CC-885 | Not Specified | CRBN | Not Specified |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental validation of CRBN binders, this section provides diagrams of key signaling pathways and experimental workflows.
PROTAC-induced protein degradation pathway.
Workflow for a competitive binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the binding of small molecules to CRBN.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a ligand binding to CRBN.
Methodology:
-
Sample Preparation:
-
Express and purify the human CRBN protein, often in a complex with DDB1 for enhanced stability.
-
Prepare a buffer solution (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl) and use it to dissolve both the CRBN-DDB1 complex and the test ligand to avoid buffer mismatch.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRBN-DDB1 solution (e.g., 10-20 µM) into the sample cell.
-
Load the ligand solution into the injection syringe at a concentration 10-15 times that of the protein.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to eliminate artifacts from syringe placement, followed by a series of injections (e.g., 20-30 injections of 2 µL each) of the ligand into the protein solution.
-
Allow the system to reach equilibrium between injections.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the raw heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.[4]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-CRBN) induced by a PROTAC like this compound.
Methodology:
-
Reagents and Proteins:
-
Purified, tagged target protein (e.g., GST-tagged BTK).
-
Purified, tagged CRBN (e.g., His-tagged CRBN/DDB1 complex).
-
TR-FRET donor-labeled antibody against one tag (e.g., Terbium-labeled anti-GST antibody).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., fluorescently-labeled anti-His antibody).
-
PROTAC of interest (e.g., this compound).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
-
Assay Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a microplate, add the target protein, CRBN/DDB1 complex, and the PROTAC dilutions.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate for another period (e.g., 60 minutes) at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with an excitation wavelength appropriate for the donor (e.g., 340 nm) and emission wavelengths for both the donor and acceptor.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve.
-
The peak of this "hook" curve represents the concentration at which maximal ternary complex formation occurs.
-
Competitive Pulldown Assay
Objective: To qualitatively or semi-quantitatively assess the binding of a test compound to CRBN by its ability to compete with an immobilized CRBN ligand.
Methodology:
-
Preparation of Affinity Beads:
-
Immobilize a known CRBN ligand, such as a thalidomide analog, onto magnetic or agarose beads.
-
-
Cell Lysate Preparation:
-
Prepare a cell lysate from a cell line that endogenously expresses CRBN (e.g., HEK293T or multiple myeloma cell lines).
-
-
Competitive Binding:
-
Pre-incubate the cell lysate with varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time.
-
Add the thalidomide-conjugated beads to the pre-incubated lysate and incubate to allow CRBN to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluates by SDS-PAGE followed by immunoblotting using an antibody specific for CRBN.
-
A decrease in the amount of CRBN pulled down in the presence of the test compound, compared to the vehicle control, indicates that the test compound binds to CRBN and competes with the immobilized ligand. The IC50 for this competition can be determined by quantifying the band intensities at different competitor concentrations.
-
Conclusion
This compound is a highly effective BTK-degrading PROTAC that functions through a CRBN-dependent mechanism. While its direct binding affinity to CRBN has not been explicitly reported, its potent cellular activity underscores a productive engagement with the E3 ligase. This guide provides a comparative framework of this compound alongside other critical CRBN ligands, offering researchers a valuable resource for understanding their relative activities and the experimental methodologies used for their characterization. The provided protocols for ITC, TR-FRET, and competitive pulldown assays offer a starting point for the in-house validation and characterization of novel CRBN-targeting molecules. Further biophysical studies are warranted to fully elucidate the direct binding kinetics and thermodynamics of this compound with CRBN, which will further refine its rational development and application in targeted protein degradation.
References
A Head-to-Head Showdown: Comparing the Next Generation of BTK Degraders
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of DD-03-171 and Other Leading BTK Degraders in Preclinical and Clinical Development.
Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in B-cell malignancies. The advent of targeted protein degradation technology now offers a novel strategy to overcome the limitations of traditional BTK inhibitors. This guide provides a comprehensive, data-driven comparison of this compound and other prominent BTK degraders currently under investigation: BGB-16673, NX-2127, NX-5948, and AC676.
Mechanism of Action: A Shared Strategy of Targeted Destruction
BTK degraders, also known as Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules. They are engineered to simultaneously bind to BTK and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This mechanism not only inhibits BTK's enzymatic activity but also eliminates its scaffolding functions, offering a potential advantage over traditional inhibitors.[1][2][3] Some degraders, by virtue of their CRBN-binding moiety, also induce the degradation of neosubstrate proteins such as IKZF1 and IKZF3, leading to additional immunomodulatory effects.
Comparative Performance Data
The following tables summarize key preclinical data for this compound and its counterparts. It is important to note that these data are derived from various sources and experimental conditions, which may not allow for a direct, perfectly controlled comparison.
In Vitro Degradation Potency
| Compound | DC50 (BTK WT) | Cell Line(s) | Additional Degraded Proteins | Reference(s) |
| This compound | 5.1 nM | Ramos | IKZF1, IKZF3 | [1] |
| BGB-16673 | Potent degradation | TMD-8 | Not specified | [4][5] |
| NX-2127 | 2.08 nM | Not specified | IKZF1, IKZF3 | [6] |
| NX-5948 | 0.04 nM | Not specified | Selective for BTK | [6] |
| AC676 | Potent degradation | Not specified | Selective for BTK | [7][8][9][10] |
Efficacy Against Ibrutinib-Resistant BTK C481S Mutant
| Compound | Activity Against C481S Mutant | Reference(s) |
| This compound | Yes | [1] |
| BGB-16673 | Yes | [5] |
| NX-2127 | Yes | [11] |
| NX-5948 | Yes | [6] |
| AC676 | Yes | [7][8][9][10] |
In Vivo Antitumor Activity
| Compound | Animal Model | Key Findings | Reference(s) |
| This compound | Lymphoma Patient-Derived Xenograft (PDX) | Reduced tumor burden and extended survival. | [1] |
| BGB-16673 | TMD-8 Xenograft (WT & C481S) | Showed significant dose-dependent anti-tumor activity and longer duration of response compared to ibrutinib and pirtobrutinib. | [4] |
| NX-2127 | Preclinical oncology models | Demonstrates in vivo efficacy. | [11] |
| NX-5948 | TMD-8 Xenograft (C481S) | Superior tumor growth inhibition compared to ibrutinib. | [1] |
| AC676 | Animal models | Promising antitumor activities. | [7][8][9][10] |
Detailed Experimental Protocols
A generalized workflow for evaluating BTK degraders is outlined below. Specific parameters vary between studies.
Western Blot for BTK Degradation
-
Cell Lines: B-cell malignancy cell lines such as Ramos or TMD-8 are commonly used.
-
Treatment: Cells are treated with varying concentrations of the BTK degrader for a specified period (e.g., 4, 16, or 24 hours).
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against BTK and a loading control (e.g., GAPDH), followed by a secondary antibody.
-
Detection and Analysis: Protein bands are visualized using chemiluminescence, and band intensities are quantified to determine the extent of BTK degradation relative to the loading control.
Cell Viability Assay
-
Cell Plating: Cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a serial dilution of the BTK degrader.
-
Incubation: Plates are incubated for a specified duration (e.g., 72 hours).
-
Reagent Addition: A viability reagent such as CellTiter-Glo is added to the wells.
-
Measurement: Luminescence is measured to determine the number of viable cells.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NCG) are subcutaneously injected with tumor cells (e.g., TMD-8).
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle and treatment groups. The BTK degrader is typically administered orally once daily.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or survival is monitored. Tumor growth inhibition (TGI) is calculated.
Concluding Remarks
The landscape of BTK-targeted therapies is rapidly evolving with the emergence of potent and selective protein degraders. This compound demonstrates robust preclinical activity, including the degradation of IKZF1/3 and efficacy in patient-derived xenograft models.[1] BGB-16673 has shown promising long-term tumor regression in xenograft models.[4] The Nurix degraders, NX-2127 and NX-5948, exhibit potent degradation of wild-type and mutant BTK, with NX-2127 also possessing immunomodulatory activity.[6][12] AC676, from Accutar Biotechnology, is highlighted for its potent and selective degradation of a broad range of BTK mutants.[7][8][9][10]
While direct head-to-head clinical data is not yet available, the preclinical evidence suggests that this new class of therapeutics holds significant promise for overcoming the challenges of resistance to conventional BTK inhibitors. Further clinical investigation will be crucial to fully elucidate the comparative efficacy and safety of these next-generation BTK-targeting agents.
References
- 1. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. nurixtx.com [nurixtx.com]
- 7. Accutar Biotech [accutarbio.com]
- 8. Accutar's chimeric degrader of BTK cleared to enter clinic for B-cell malignancies | BioWorld [bioworld.com]
- 9. Accutar Biotechnology Announces FDA Clearance of IND Application for Phase 1 Trial of AC0676 in B-cell Malignancies [businesswire.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating two novel BTK degraders, NX-2127 and NX-5948, in CLL | VJHemOnc [vjhemonc.com]
Safety Operating Guide
Proper Disposal Procedures for DD-03-171: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for DD-03-171 was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of potent, research-grade chemical compounds. It is imperative to obtain the official SDS from your supplier and consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
For researchers, scientists, and drug development professionals handling this compound, a potent and selective Bruton's tyrosine kinase (BTK) degrader, adherence to proper disposal protocols is a critical component of laboratory safety and regulatory compliance. Due to its biological activity, all waste containing this compound, including pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste.
Summary of Key Data
The following table summarizes essential information for the safe handling of this compound, gathered from supplier technical data sheets.
| Property | Value | Source |
| Molecular Weight | 991.16 g/mol | |
| Formula | C₅₅H₆₂N₁₀O₈ | |
| Solubility | Soluble to 50 mM in DMSO | |
| Storage | Store at -20°C | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 2366132-45-6 |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the recommended steps for the safe disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), ensure the following PPE is worn:
-
Standard laboratory coat
-
Chemical safety goggles
-
Appropriate chemical-resistant gloves (e.g., nitrile)
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original vial or a clearly labeled, sealed container.
-
Contaminated items such as weigh boats, pipette tips, and microfuge tubes should be collected in a dedicated, sealed plastic bag or a labeled, puncture-resistant container.
-
Label the container clearly as "Hazardous Waste: this compound (Solid)" and include the approximate amount.
-
-
Liquid Waste:
-
Solutions of this compound, primarily in DMSO, should be collected in a dedicated, leak-proof, and chemically compatible waste container.
-
Do not mix with other solvent waste streams unless approved by your institution's EHS department.
-
Label the container clearly as "Hazardous Waste: this compound in DMSO" and list the approximate concentration and volume.
-
-
Contaminated Labware:
-
Glassware that has come into contact with this compound should be decontaminated before washing or disposal. A common procedure is to rinse the glassware with a solvent in which the compound is soluble (e.g., DMSO), and collect the rinse as liquid hazardous waste.
-
Alternatively, disposable labware should be collected as solid hazardous waste.
-
Storage of Waste
-
Store all hazardous waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
Final Disposal
-
Arrange for the collection of all this compound waste by your institution's certified hazardous waste management provider.
-
Never dispose of this compound down the drain or in regular trash.
Visualized Workflow for Chemical Disposal
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS and by your institutional EHS office, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
Essential Safety and Operational Guide for Handling DD-03-171
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. [1]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DD-03-171. The following procedures are designed to ensure the safe handling, use, and disposal of this potent and selective Bruton's tyrosine kinase (BTK) Degrader.
Compound Information and Hazard Identification
This compound is a potent PROTAC (Proteolysis Targeting Chimera) BTK degrader with a DC50 of 5.1 nM.[2][3] It functions by inducing the degradation of BTK, IKFZ1, and IKFZ3.[2][3] As a potent compound, this compound requires careful handling to minimize exposure. The molecule contains a thalidomide analog, which necessitates stringent precautions, particularly concerning reproductive hazards.
Hazard Statement:
-
Harmful if swallowed.
-
Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Operation | Required PPE | Notes |
| Handling of solid compound (weighing, aliquoting) | - Disposable nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Face shield- Respiratory protection (e.g., N95 respirator) | All handling of the solid compound should be performed in a certified chemical fume hood or a glove box. |
| Handling of stock solutions and dilutions | - Disposable nitrile gloves- Laboratory coat- Chemical splash goggles | Work should be conducted in a chemical fume hood. |
| Cell culture and in-vitro assays | - Disposable nitrile gloves- Laboratory coat- Safety glasses | Standard cell culture hood procedures should be followed. |
| Animal handling (dosing) | - Disposable nitrile gloves- Laboratory coat- Safety glasses or goggles | Handle animals in a biosafety cabinet. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure the stability of the compound and the safety of laboratory personnel.
| Parameter | Guideline | Reference |
| Storage Temperature | Store at -20°C. | [3] |
| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. | |
| Hygiene | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. | |
| Stock Solution Storage | Store stock solutions in aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months. Before use, allow the product to equilibrate to room temperature for at least 1 hour prior to opening the vial. | [2] |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Accidental Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the spill area. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (double nitrile gloves, lab coat, safety goggles, face shield)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Pre-weighing Preparation:
-
Ensure the chemical fume hood is clean and certified.
-
Don all required PPE.
-
Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound on a calibrated analytical balance within the fume hood. For example, to prepare 1 mL of a 10 mM solution, weigh 9.91 mg of this compound (Molecular Weight: 991.16 g/mol ).
-
-
Solubilization:
-
Transfer the weighed this compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial. To prepare a 10 mM solution with 9.91 mg of this compound, add 1 mL of DMSO.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at -20°C or -80°C.
-
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a sealed, clearly labeled hazardous waste container. |
| Contaminated Labware (vials, pipette tips, etc.) | Place in a designated hazardous waste container. |
| Liquid Waste (unused solutions) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of in a designated hazardous waste container. |
All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.
Workflow and Pathway Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Simplified signaling pathway of this compound action.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
